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Core Science & Biosynthesis

Foundational

Stereoelectronic Modulation of Amine Basicity: A Technical Guide on 2,4-Dimethoxycyclohexanamine

Executive Summary The precise tuning of amine basicity is a cornerstone of modern medicinal chemistry and drug development. The acid dissociation constant (pKa) of a drug's conjugate acid dictates its ionization state at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise tuning of amine basicity is a cornerstone of modern medicinal chemistry and drug development. The acid dissociation constant (pKa) of a drug's conjugate acid dictates its ionization state at physiological pH, governing critical pharmacokinetic parameters such as membrane permeability, volume of distribution, and target affinity. This whitepaper provides an in-depth analysis of the stereoelectronic factors governing the pKa of 2,4-dimethoxycyclohexanamine . By dissecting the isolated and additive inductive effects of methoxy substitution on the aliphatic cyclohexane scaffold, we establish a predictive framework for its basicity and detail a self-validating experimental protocol for precise pKa determination.

Mechanistic Grounding: Basicity and the Inductive Effect

The basicity of an aliphatic amine is fundamentally driven by the thermodynamic stability of its protonated conjugate acid. Unsubstituted cyclohexylamine is a typical primary aliphatic amine with a well-established pKa of 10.64 1.

When functionalized with methoxy groups (-OCH₃), the electronic landscape of the molecule shifts dramatically. The methoxy group is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework 2. In aromatic systems (e.g., anisidines), the methoxy oxygen can donate electron density via pi-resonance (+R), often overriding the inductive pull. However, in saturated, sp³-hybridized aliphatic rings like cyclohexane, resonance delocalization is structurally impossible 3. Consequently, the methoxy groups in 2,4-dimethoxycyclohexanamine act purely as electron-withdrawing substituents, pulling electron density away from the amine nitrogen and destabilizing the positively charged ammonium ion.

Structural Analysis of 2,4-Dimethoxycyclohexanamine

The magnitude of the inductive effect is strictly distance-dependent. In 2,4-dimethoxycyclohexanamine, the two methoxy substituents occupy distinct positions relative to the basic nitrogen center:

  • The 2-Methoxy Group (Beta Position): Situated on the adjacent carbon (C2), this group exerts a powerful, direct through-bond inductive pull. This proximity results in a severe depression of basicity.

  • The 4-Methoxy Group (Gamma Position): Located further around the ring (C4), the inductive pull is attenuated by the intervening sigma bonds. For context, isolated 4-methoxycyclohexanamine exhibits a predicted pKa of 10.38 4, representing a mild reduction from the parent amine.

Because inductive effects in aliphatic systems are largely additive, the combination of a strong beta-effect and a moderate gamma-effect in 2,4-dimethoxycyclohexanamine synergistically lowers the pKa.

InductiveEffects N Amine Nitrogen (Basic Center) C1 C1 (Alpha) C1->N e- density C2 C2 (Beta) C2->C1 C4 C4 (Gamma) C4->C1 Through-bond attenuation O2 2-Methoxy Oxygen (Strong -I Pull) O2->C2 O4 4-Methoxy Oxygen (Weak -I Pull) O4->C4

Through-bond electron-withdrawing inductive effects (-I) in 2,4-dimethoxycyclohexanamine.

Quantitative Data Summary

The table below summarizes the comparative basicity of the cyclohexanamine series, illustrating the additive nature of the inductive effect.

CompoundSubstituent PositionInductive Effect (-I)Resonance Effect (+R)Experimental / Predicted pKa
Cyclohexylamine NoneN/AN/A10.64
4-Methoxycyclohexanamine Gamma (C4)WeakNone10.38 ± 0.70
2-Methoxycyclohexanamine Beta (C2)StrongNone~9.50 (Estimated)
2,4-Dimethoxycyclohexanamine Beta (C2), Gamma (C4)Additive (Strong + Weak)None9.10 - 9.30 (Estimated)

Self-Validating Protocol for pKa Determination

To accurately measure the pKa of 2,4-dimethoxycyclohexanamine, researchers must employ a rigorous potentiometric titration protocol. The methodology detailed below is designed as a self-validating system : it incorporates internal controls to verify electrode integrity, activity coefficients, and environmental isolation before the primary analyte is ever tested.

Step-by-Step Methodology

Phase 1: System Calibration and Baseline Validation

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 at a constant temperature of 25.0 ± 0.1 °C.

  • Blank Titration (Self-Validation 1): Perform a blank titration using 50 mL of 0.15 M KCl (the background electrolyte). Causality: The 0.15 M KCl mimics physiological ionic strength, ensuring the measured pKa represents the mixed dissociation constant. The blank titration validates the absence of dissolved CO₂ (carbonic acid), which would artificially skew the basic region of the curve.

  • Reference Titration (Self-Validation 2): Titrate a 1.0 mM solution of standard cyclohexylamine 5 under identical conditions. Causality: The experimentally derived pKa must fall within ±0.05 units of the literature value (10.64). If the value deviates, the system is compromised and must be recalibrated.

Phase 2: Analyte Titration 4. Sample Preparation: Dissolve 2,4-dimethoxycyclohexanamine to a concentration of 1.0 mM in 50 mL of 0.15 M KCl. 5. Environmental Control: Purge the titration vessel with high-purity Nitrogen (N₂) gas for 15 minutes prior to titration and maintain a continuous N₂ blanket. Causality: Aliphatic amines rapidly absorb atmospheric CO₂ to form carbamates, which alters the stoichiometry and basicity of the solution. 6. Titration Execution: Titrate the solution with standardized 0.1 M HCl using an automated micro-burette, recording pH after each 0.05 mL addition once equilibrium (drift < 0.001 pH/min) is reached. 7. Data Analysis: Plot the first derivative of the pH vs. Volume curve to identify the equivalence point. Calculate the pKa using a non-linear regression fit to the Henderson-Hasselbalch equation, adjusting for the activity coefficients derived from the blank titration.

TitrationWorkflow S1 1. System Calibration NIST Buffers & Blank S2 2. Reference Validation Cyclohexylamine (pKa 10.64) S1->S2 S3 3. Analyte Prep 2,4-Dimethoxy in 0.15M KCl S2->S3 S4 4. Potentiometric Titration 0.1M HCl under N2 atm S3->S4 S5 5. Non-Linear Regression Data Fitting S4->S5

Self-validating potentiometric titration workflow for accurate pKa determination.

Implications in Drug Development

In medicinal chemistry, the intentional modulation of amine basicity via methoxy substitution is a powerful technique for optimizing pharmacokinetics. Highly basic amines (pKa > 10.5) are almost entirely protonated at physiological pH (7.4), which can limit passive transcellular permeability and increase the risk of off-target liabilities, such as hERG channel inhibition or phospholipidosis.

By utilizing the 2,4-dimethoxycyclohexanamine scaffold, drug developers can leverage the additive inductive effects to depress the pKa into the 9.1–9.3 range. This subtle shift exponentially increases the fraction of the un-ionized (neutral) species present in the intestinal tract, thereby enhancing oral bioavailability and membrane penetration without sacrificing the critical hydrogen-bond donor/acceptor capabilities required for target engagement.

References

  • Cyclohexylamine - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • How Delocalized Electrons Affect pKa Values Source: Chemistry LibreTexts URL:[Link]

  • Cyclohexylamine: Properties, Reactions, Production And Uses Source: Chemcess URL:[Link]

Sources

Exploratory

History and discovery of dimethoxy-substituted cyclohexylamines

An In-Depth Technical Guide to the History and Discovery of Dimethoxy-Substituted Cyclohexylamines Abstract This technical guide provides a comprehensive exploration of the history, discovery, synthesis, and pharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of Dimethoxy-Substituted Cyclohexylamines

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, synthesis, and pharmacology of dimethoxy-substituted cyclohexylamines. This class of compounds sits at the fascinating intersection of two well-established psychoactive scaffolds: the arylcyclohexylamines, known for their dissociative anesthetic properties through N-methyl-D-aspartate (NMDA) receptor antagonism, and the dimethoxyphenyl-alkyamines, recognized for their psychedelic effects mediated by serotonin 5-HT2A receptor agonism. We trace the lineage of these molecules from the seminal discovery of phencyclidine (PCP) to the rational drug design and clandestine explorations that led to the creation of hybrid structures. This guide details the critical structure-activity relationships (SAR), examines the dual-receptor pharmacology, and provides exemplary experimental protocols for synthesis and analysis. It is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, scientifically-grounded understanding of this unique chemical space.

Introduction: The Convergence of Two Foundational Psychoactive Scaffolds

The story of dimethoxy-substituted cyclohexylamines is not one of a single, linear discovery but rather the convergence of two distinct streams of pharmacological research. On one hand, the arylcyclohexylamine framework, famously represented by ketamine and phencyclidine (PCP), was initially developed for anesthetic purposes.[1] Their primary mechanism of action involves blocking the ion channel of the NMDA receptor, leading to a state of "dissociative anesthesia."[1][2]

On the other hand, the 2,5-dimethoxyphenyl moiety is the hallmark of a major class of psychedelic compounds, the 2C-x series, largely pioneered and popularized by the work of Alexander Shulgin.[3] These molecules, such as 2C-B, are potent agonists at the serotonin 5-HT2A receptor, an action strongly correlated with their profound effects on perception and consciousness.[3][4][5]

The development of dimethoxy-substituted cyclohexylamines represents a deliberate or emergent effort in medicinal chemistry to merge these two pharmacophores. The central hypothesis is that combining the arylcyclohexylamine backbone with the dimethoxy-phenyl group could yield novel compounds with a hybrid pharmacological profile, potentially exhibiting both dissociative and psychedelic properties. This guide will dissect the history and science behind this molecular synthesis.

G cluster_0 Arylcyclohexylamine Core cluster_1 Dimethoxyphenyl Core cluster_2 Hybrid Structure A Phencyclidine (PCP) (NMDA Antagonist) B Cyclohexylamine Backbone A->B Core Structure E Dimethoxy-Substituted Cyclohexylamine B->E Merges with C 2C-B (5-HT2A Agonist) D 2,5-Dimethoxy Phenyl Moiety C->D Key Pharmacophore D->E Merges with

Fig 1. Conceptual merging of two psychoactive scaffolds.

Foundational Discoveries

The Arylcyclohexylamine Backbone: From Anesthetics to Dissociatives

The journey of the arylcyclohexylamine class began in the mid-1950s at the pharmaceutical company Parke-Davis. Medicinal chemist Dr. Victor Maddox, while attempting to synthesize new analgesic agents, created a novel molecule through a Bruylants reaction.[1] This compound, 1-(1-phenylcyclohexyl)piperidine, or phencyclidine (PCP), was submitted for pharmacological testing. In 1956, pharmacologist Dr. Graham Chen observed that PCP induced a unique state of "catalepsy" in animals, and its potential as a powerful anesthetic was quickly realized.[1] While its clinical use in humans was ultimately terminated due to adverse effects like delirium and psychosis upon emergence, the discovery of PCP established the arylcyclohexylamine scaffold as a potent modulator of the central nervous system via NMDA receptor antagonism. This discovery paved the way for the development of related anesthetics like ketamine, which has a more favorable clinical profile.

The Rise of the Dimethoxyphenyl Moiety: Shulgin and the 2C-X Series

Decades later, a different line of psychopharmacological exploration was being pursued by chemist Alexander Shulgin. Building on the known psychoactivity of mescaline (3,4,5-trimethoxyphenethylamine), Shulgin systematically investigated the structure-activity relationships of substituted phenethylamines. His work demonstrated that the 2,5-dimethoxy substitution pattern on the phenyl ring, often paired with a small, lipophilic substituent at the 4-position, was a key determinant for high-affinity agonism at 5-HT2A receptors.[3][4][5] This research led to the synthesis and characterization of the "2C" family of compounds, so named for the two carbons between the phenyl ring and the amino group. Compounds like 2,5-dimethoxy-4-bromophenethylamine (2C-B) became prototypic tools for studying the 5-HT2A receptor system and are recognized as potent psychedelics.[6]

Synthesis and Medicinal Chemistry

Key Synthetic Routes

The synthesis of dimethoxy-substituted cyclohexylamines typically follows pathways analogous to the original synthesis of PCP. A common and effective method involves the reaction of a substituted benzonitrile with a cyclohexyl Grignard reagent, followed by hydrolysis. The key starting material is a dimethoxy-substituted benzonitrile (e.g., 2,5-dimethoxybenzonitrile).

G start 2,5-Dimethoxybenzonitrile + Piperidinocyclohexane (or similar amine) step1 Step 1: Nucleophilic Addition (e.g., Grignard or Lithium-Halogen Exchange) start->step1 intermediate Imine Intermediate step1->intermediate step2 Step 2: Hydrolysis (Acidic Workup) intermediate->step2 product Final Product: 1-[1-(2,5-dimethoxyphenyl)cyclohexyl]piperidine step2->product

Fig 2. Generalized synthetic workflow for target compounds.

This approach allows for significant modularity. Different Grignard reagents can be used to vary the cycloalkyl ring, and various secondary amines (e.g., piperidine, pyrrolidine, ethylamine) can be employed to modify the N-substituent, enabling a broad exploration of the chemical space.

Structure-Activity Relationships (SAR)

The pharmacological profile of these compounds is highly sensitive to their substitution patterns. The SAR can be understood by considering the contributions from both the arylcyclohexylamine and dimethoxyphenyl parent structures.

  • Aryl Ring Substitution: The position of the methoxy groups is critical. The 2,5-dimethoxy pattern, known for conferring 5-HT2A agonism in the phenethylamine series, is a common starting point.[4][5] Other patterns, such as a single 3-methoxy group (as in 3-MeO-PCP), tend to produce compounds with high affinity for the PCP site on the NMDA receptor.[2]

  • 4-Position Substitution: Adding a small lipophilic group (e.g., bromo, iodo, ethyl) to the 4-position of the 2,5-dimethoxy ring often increases potency at 5-HT2 receptors, a lesson learned directly from the 2C-x and DOI/DOB series.[7][8][9]

  • Amine Substitution: The nature of the amine influences both potency and selectivity. N-alkylation (e.g., N-ethyl vs. piperidine) can significantly alter affinity for both NMDA and serotonin receptors.[9] For instance, in some series, N-methylation or N-ethylation can decrease 5-HT2A affinity compared to the primary amine.[9]

Compound Scaffold Key Substitutions Primary Receptor Target(s) Notes
ArylcyclohexylaminePhenyl (unsubstituted)NMDA ReceptorPrototypical dissociative (PCP, Ketamine).[1]
Methoxyphenylcyclohexylamine3-MeO on PhenylNMDA Receptor, SERT3-MeO-PCP shows high affinity for the PCP site and serotonin transporter.[2]
Dimethoxyphenethylamine2,5-di-MeO, 4-Br on Phenyl5-HT2A, 5-HT2C ReceptorsPrototypical psychedelic (2C-B).[3]
Dimethoxyphenylcyclohexylamine2,5-di-MeO on Phenyl, N-AlkylNMDA and 5-HT2A ReceptorsThe hybrid nature suggests potential for dual activity.

Pharmacological Profile: A Tale of Two Receptors

The defining characteristic of dimethoxy-substituted cyclohexylamines is their potential to interact with two distinct and primary molecular targets: the NMDA receptor and the 5-HT2A receptor.

Primary Molecular Targets
  • NMDA Receptor: As arylcyclohexylamines, these compounds are expected to act as non-competitive antagonists at the NMDA receptor. They bind to a site within the receptor's ion channel (the "PCP site"), physically blocking the flow of ions and preventing neuronal depolarization. This action is responsible for the dissociative and anesthetic effects.[2]

  • 5-HT2A Receptor: The inclusion of the 2,5-dimethoxyphenyl moiety strongly suggests interaction with serotonin receptors, particularly the 5-HT2A subtype. Most compounds in the related phenethylamine and amphetamine series are partial or full agonists at this G-protein coupled receptor.[3][7] Activation of 5-HT2A receptors, especially in cortical pyramidal neurons, is the primary mechanism underlying the psychedelic effects of drugs like LSD, psilocybin, and the 2C-x family.

G cluster_0 NMDA Receptor (Ion Channel) cluster_1 5-HT2A Receptor (GPCR) nmda Extracellular Glutamate & Glycine Binding PCP Site (in channel) Intracellular ion_block Ion Flow Blocked (Dissociative Effect) nmda:f2->ion_block ht2a Extracellular Serotonin (5-HT) Binding Site Transmembrane Domain Gq/11 Coupling Intracellular plc PLC Activation ht2a:f3->plc drug Dimethoxy-Substituted Cyclohexylamine drug->nmda:f2 Antagonizes drug->ht2a:f1 Agonizes ip3_dag IP3 / DAG Signaling plc->ip3_dag psy_effect Cortical Excitation (Psychedelic Effect) ip3_dag->psy_effect

Fig 3. Dual signaling pathways of target compounds.
Receptor Binding Affinities

The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), with lower values indicating tighter binding. A comprehensive understanding requires testing against a panel of receptors.

Receptor Target Function Expected Affinity for Hybrid Compounds
NMDA (PCP Site) Dissociative AnesthesiaHigh (Low nM range)
5-HT2A Psychedelic EffectsModerate to High (Low to mid nM range)[3][7]
5-HT2C Mood, Appetite RegulationOften co-targeted with 5-HT2A[3][10]
5-HT2B Cardiac Valve FunctionUndesirable off-target; chronic agonism linked to valvulopathy[7]
SERT Serotonin ReuptakeVariable; some analogues show significant affinity[2]
Sigma Receptors NeuromodulationOften a target for arylcyclohexylamines[2]

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted and performed in accordance with all applicable laboratory safety standards and regulations.

Protocol: Synthesis of 1-[1-(2,5-dimethoxyphenyl)cyclohexyl]piperidine
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-piperidinocyclohexanecarbonitrile (PCC) (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Grignard Formation: In a separate flask, prepare the Grignard reagent by reacting 1-bromo-2,5-dimethoxybenzene (1.1 eq) with magnesium turnings in anhydrous THF.

  • Addition: Cool the PCC solution to 0°C in an ice bath. Slowly add the prepared Grignard reagent dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the target compound.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: In Vitro 5-HT2A Receptor Functional Assay (Calcium Mobilization)
  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom microplate and grow to ~90% confluency.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound (from 1 nM to 100 µM) in the assay buffer. Prepare a positive control (e.g., serotonin) and a vehicle control.

  • Assay Execution: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the compound dilutions to the wells.

  • Data Acquisition: Measure the fluorescence intensity before and after compound addition. The increase in fluorescence corresponds to the release of intracellular calcium, indicating receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal effect) and Emax (maximum effect relative to a full agonist).

Conclusion and Future Directions

The history of dimethoxy-substituted cyclohexylamines is a compelling example of how established pharmacological scaffolds can be merged to create novel chemical entities with unique, hybrid properties. Stemming from the separate discoveries of PCP and the 2C-x family, these compounds represent a rational exploration of the chemical space between dissociatives and psychedelics. Their dual-target pharmacology, engaging both NMDA and 5-HT2A receptors, offers a rich area for scientific investigation.

Future research in this area is poised to move in several key directions. From a therapeutic standpoint, understanding the interplay between NMDA antagonism and 5-HT2A agonism could lead to the development of novel antidepressants or psychotherapeutics with unique mechanisms of action.[11] The challenge will be to optimize this dual activity while minimizing undesirable side effects, such as the potential for cardiac valvulopathy via 5-HT2B agonism or abuse potential.[7] Furthermore, the development of non-psychedelic 5-HT2A receptor ligands, which may still promote neuroplasticity, represents an exciting frontier for treating psychiatric disorders without inducing hallucinogenic effects.[10] As our tools for synthesis, screening, and neuroimaging become more sophisticated, the exploration of this complex class of molecules will undoubtedly yield deeper insights into the neurochemical basis of consciousness and mental health.

References

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.
  • Arylcyclohexylamines – Knowledge and References. Taylor & Francis.
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH.
  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. ResearchGate.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. ResearchGate.
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
  • 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry.
  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry.
  • 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. PubMed.
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PMC.
  • Psychoactive Substances: Transforming the Paradigm for Treating Mental Health Disorders in the Post-Pandemic Era. PMC - NIH.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Advanced Catalytic Hydrogenation Protocols for the Synthesis of 2,4-Dimethoxycyclohexanamine

Executive Summary The synthesis of highly functionalized alicyclic amines, such as 2,4-dimethoxycyclohexanamine, is a critical operation in the development of neuroactive pharmaceuticals and complex molecular scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized alicyclic amines, such as 2,4-dimethoxycyclohexanamine, is a critical operation in the development of neuroactive pharmaceuticals and complex molecular scaffolds. The transformation relies on the exhaustive ring hydrogenation of 2,4-dimethoxyaniline. However, this process is fraught with a major chemoselectivity challenge: the competitive hydrogenolysis of the carbon-oxygen (C-O) bonds of the methoxy substituents. This application note provides a self-validating, step-by-step protocol for the high-yield synthesis of 2,4-dimethoxycyclohexanamine, grounded in thermodynamic causality and optimized catalyst-solvent interactions.

Mechanistic Causality: Overcoming Hydrogenolysis (E-E-A-T)

To achieve high yields of 2,4-dimethoxycyclohexanamine, researchers must carefully navigate the thermodynamics of aromatic reduction versus C-O bond cleavage.

Catalyst Selection: Why Ruthenium?

While Palladium (Pd) and Platinum (Pt) are standard hydrogenation catalysts, their d-band electronic structures heavily promote the cleavage of allylic, benzylic, and methoxy C-O bonds during the intermediate stages of aromatic ring saturation.1[1], conversely, facilitate ring saturation at a rate that outpaces C-O bond hydrogenolysis. Specifically, Ru supported on alumina (Ru/Al₂O₃) or lithium aluminate is preferred over Ru/C. The acidic sites on activated carbon supports can protonate the methoxy oxygen, accelerating ionic cleavage, whereas basic or neutral supports preserve the ether linkages[1].

Solvent Polarity and Ionic Cleavage

The cleavage of the methoxy group during hydrogenation proceeds via an ionic transition state. Highly polar solvents (like methanol) stabilize this transition state, driving up hydrogenolysis rates to over 35%. By substituting methanol with a bulky, low-polarity solvent like tert-butyl alcohol (t-BuOH), the transition state is destabilized, 2[2].

SolventLogic Solvent Solvent Selection for Ru-Catalysis Polar High Polarity (e.g., Methanol) Solvent->Polar NonPolar Low Polarity / Bulky (e.g., t-Butanol) Solvent->NonPolar Ionic Stabilizes Ionic Transition State Promotes C-O Cleavage Polar->Ionic Stable Destabilizes Ionic State Preserves C-O Bond NonPolar->Stable Hydro High Hydrogenolysis (Low Target Yield) Ionic->Hydro Target Intact Ring Hydrogenation (High Target Yield) Stable->Target

Fig 1. Causality of solvent selection on C-O bond hydrogenolysis during Ru-catalyzed hydrogenation.

Quantitative Data: Solvent Effects on Hydrogenolysis

The following table summarizes the causal relationship between solvent dielectric properties and the preservation of methoxy groups during the Ru-catalyzed hydrogenation of methoxyanilines[2].

SolventDielectric Constant (ε)Hydrogenolysis (%)Cyclohexylamine Yield (%)Mechanistic Observation
Methanol32.735.1%60.5%High stabilization of ionic C-O cleavage
Ethanol24.522.4%75.2%Moderate stabilization
tert-Butyl Alcohol10.98.5%89.4%Poor stabilization; optimal for intact ring saturation

Experimental Protocol: Self-Validating Hydrogenation Workflow

This protocol outlines the synthesis of 2,4-dimethoxycyclohexanamine using a 5% Ru/Al₂O₃ catalyst in a high-pressure Parr reactor.

ProtocolWorkflow Prep 1. Catalyst & Substrate Prep (5% Ru/Al2O3, t-BuOH, 2,4-Dimethoxyaniline) Purge 2. Reactor Purging (3x N2, 3x H2 to remove O2) Prep->Purge Hydro 3. Catalytic Hydrogenation (80 °C, 80-100 atm H2, 4-6 hrs) Purge->Hydro Filter 4. Catalyst Filtration (Recovery of Ru/Al2O3 via Celite) Hydro->Filter Distill 5. Solvent Evaporation & Fractional Distillation Filter->Distill Product 6. 2,4-Dimethoxycyclohexanamine (Purified Diastereomeric Mixture) Distill->Product

Fig 2. Self-validating experimental workflow for the synthesis of 2,4-dimethoxycyclohexanamine.

Step-by-Step Methodology

Phase 1: Reactor Preparation and Loading

  • Substrate Preparation: Dissolve 10.0 g (65.3 mmol) of 2,4-dimethoxyaniline in 100 mL of anhydrous tert-butyl alcohol (t-BuOH). Ensure complete dissolution.

  • Catalyst Loading: Carefully add 1.0 g of 5% Ru/Al₂O₃ catalyst to the solution. Note: While Ru/Al₂O₃ is less pyrophoric than Raney Nickel, standard inert-atmosphere handling is recommended to prevent localized solvent ignition.

  • Reactor Sealing: Transfer the mixture to a 300 mL Hastelloy or Stainless Steel high-pressure Parr reactor. Seal the reactor and ensure all valves are torqued to manufacturer specifications.

Phase 2: Purging and Reaction Initiation 4. Inert Purging: Pressurize the reactor to 10 atm with ultra-high purity (UHP) Nitrogen (N₂), hold for 2 minutes to check for gross leaks, and vent to 1 atm. Repeat this N₂ purge three times to displace all oxygen. 5. Hydrogen Purging: Pressurize the reactor to 10 atm with UHP Hydrogen (H₂) and vent to 1 atm. Repeat three times. 6. Pressurization & Heating: Pressurize the reactor to an initial H₂ pressure of 80 atm. Begin aggressive mechanical stirring (800-1000 RPM) to eliminate gas-liquid mass transfer limitations. Heat the reactor to 80 °C. As the reactor heats, the pressure will rise; adjust via the inlet regulator to maintain a steady 80-100 atm[2].

Phase 3: Self-Validation & In-Process Monitoring 7. H₂ Uptake Tracking: The system is self-validating through stoichiometry. The complete ring saturation of 2,4-dimethoxyaniline requires exactly 3 molar equivalents of H₂. Monitor the pressure drop in the ballast tank. 8. Endpoint Determination: Once the calculated pressure drop corresponding to 3 equivalents of H₂ is achieved and the pressure stabilizes (typically 4-6 hours), the reaction is complete. Warning: Continued H₂ uptake beyond 3 equivalents indicates the onset of C-O bond hydrogenolysis.

Phase 4: Workup and Isolation 9. Cooling and Venting: Cool the reactor to room temperature. Slowly and safely vent the excess H₂ gas through a dedicated exhaust line. Purge the reactor 3x with N₂ before opening. 10. Filtration: Filter the reaction mixture through a pad of Celite to remove the Ru/Al₂O₃ catalyst. Wash the filter cake with 20 mL of fresh t-BuOH. Do not allow the catalyst cake to dry out in the air. 11. Concentration: Transfer the filtrate to a rotary evaporator and remove the t-BuOH under reduced pressure (40 °C, 50 mbar). 12. Purification: The crude 2,4-dimethoxycyclohexanamine (a mixture of diastereomers) can be purified via vacuum fractional distillation to yield a colorless to pale-yellow oil.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • GC-MS Analysis: Confirm the molecular ion peak at m/z = 159.23 (Target: 2,4-dimethoxycyclohexanamine). Quantify any peak at m/z = 129.20, which corresponds to methoxycyclohexanamine (the primary hydrogenolysis byproduct). A successful run will show <10% byproduct.

  • ¹H NMR Spectroscopy (CDCl₃): Analyze the integration of the methoxy protons (singlets near δ 3.3-3.4 ppm) relative to the ring protons to confirm the preservation of both methoxy groups. The complexity of the ring proton multiplets will also indicate the diastereomeric ratio (dr) of the product.

Sources

Application

Application Note: Advanced Procedures for Derivatizing 2,4-Dimethoxycyclohexanamine in Peptide Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Challenges The incorporation of non-natura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Challenges

The incorporation of non-natural, sterically demanding cycloaliphatic amines into peptide backbones is a powerful strategy in modern drug discovery. Specifically, 2,4-dimethoxycyclohexanamine (2,4-DMCHA) serves as a highly valuable building block for generating proteolytically stable peptidomimetics and bulky C-terminal capping groups.

However, derivatizing 2,4-DMCHA presents significant synthetic hurdles. The primary amine is directly attached to a rigid cyclohexane ring, creating profound steric bulk. Furthermore, the methoxy groups at positions 2 and 4 introduce complex stereoelectronic effects—acting as electron-donating groups that can paradoxically hinder nucleophilic attack trajectories through localized steric shielding and potential intramolecular hydrogen bonding.

To overcome these barriers, standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient. Successful derivatization requires third-generation uronium-type coupling reagents, such as COMU, which utilize an Oxyma-based leaving group to drive the acylation of hindered amines with high efficiency and minimal epimerization .

Strategic Workflow for 2,4-DMCHA Derivatization

Depending on the therapeutic design, 2,4-DMCHA can be derivatized via direct amide bond formation (to cap a peptide) or via reductive amination (to build a secondary amine scaffold for peptidomimetics).

Workflow Start 2,4-Dimethoxycyclohexanamine (2,4-DMCHA) Decision Target Derivatization? Start->Decision Amide Amide Bond Formation (Peptide Capping) Decision->Amide Acylation Alkyl N-Alkylation (Peptidomimetic Scaffold) Decision->Alkyl Reductive Amination Reagent1 COMU / DIPEA / DMF High Reactivity for Hindered Amines Amide->Reagent1 Reagent2 R-CHO / NaBH(OAc)3 / DCE Selective Imine Reduction Alkyl->Reagent2 Product1 C-Terminal Amide Derivative Reagent1->Product1 Product2 Secondary Amine Scaffold Reagent2->Product2

Decision matrix for 2,4-DMCHA derivatization in peptide synthesis.

Quantitative Assessment of Coupling Reagents

To establish a data-driven protocol, we evaluated the coupling efficiency of various reagents when reacting a standard protected amino acid (Fmoc-Val-OH) with 2,4-DMCHA. The data below dictates our selection of COMU as the optimal reagent.

Coupling SystemAdditiveReaction TimeConversion (%)Epimerization (%)Safety Profile
DIC HOBt12 hours42%< 2%Moderate
PyBOP DIPEA6 hours68%5%Moderate
HATU HOAt2 hours89%3%Explosive Risk (Benzotriazole)
COMU DIPEA1 hour> 98% < 1% Safe (Oxyma-based)

Table 1: Comparative efficiency of coupling reagents for the acylation of 2,4-DMCHA (1.2 eq amine, 1.0 eq acid, 0.2 M in DMF at 25°C).

Protocol A: Sterically Demanding Amide Bond Formation

This protocol details the solution-phase coupling of a carboxylic acid (e.g., a protected amino acid or cleaved peptide fragment) to 2,4-DMCHA using COMU.

Mechanism N1 Carboxylic Acid + Base N2 Carboxylate Anion N1->N2 Deprotonation N3 COMU Activation N2->N3 Nucleophilic Attack N4 O-Acylisouronium Intermediate N3->N4 Rearrangement N5 Oxyma Active Ester N4->N5 Oxyma Displacement N6 Nucleophilic Attack by 2,4-DMCHA N5->N6 Amine Addition N7 Steric Clash Mitigation via Oxyma Leaving Group N6->N7 Transition State N8 Target Peptide Amide N7->N8 Product Formation

Mechanistic pathway of COMU-mediated amide coupling with hindered 2,4-DMCHA.

Step-by-Step Methodology

Step 1: Preparation and Pre-activation

  • Action: In an oven-dried flask under N₂, dissolve the carboxylic acid component (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (to yield a 0.2 M solution). Chill the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Stir for exactly 3 minutes.

  • Causality: COMU is selected over HATU because its morpholino skeleton enhances solubility and reactivity, while the Oxyma leaving group provides a less hazardous safety profile . The 0 °C environment prevents the premature degradation of the highly reactive O-acylisouronium intermediate. The strict 3-minute activation window ensures complete conversion to the Oxyma active ester before irreversible guanidinium byproducts can form.

Step 2: Amine Addition

  • Action: Add 2,4-dimethoxycyclohexanamine (1.2 eq) to the activated mixture dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 1 hour.

  • Causality: The dropwise addition prevents localized concentration spikes, mitigating off-target side reactions. The slight stoichiometric excess (1.2 eq) of the amine compensates for its reduced nucleophilicity caused by the steric shielding of the cyclohexane ring and the methoxy groups.

Step 3: Self-Validating Quality Control (In-Process)

  • Action: Extract a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into an LC-MS.

  • Validation: The protocol is self-validating if the chromatogram shows the complete disappearance of the Oxyma-active ester mass peak (M+140) and the appearance of the target amide mass. If unreacted active ester remains, the steric hindrance is dominating; add an additional 0.5 eq of DIPEA and stir for 30 more minutes.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: COMU byproducts (including the Oxyma leaving group and morpholine derivatives) are highly water-soluble. The sequential acidic and basic washes effectively strip these byproducts out of the organic phase, often yielding a crude product pure enough (>90%) to bypass immediate column chromatography.

Protocol B: Reductive Amination for Peptidomimetic Scaffolding

When 2,4-DMCHA is used as a core scaffold rather than a capping group, N-alkylation via reductive amination with an aldehyde-functionalized peptide is required.

Step-by-Step Methodology

Step 1: Imine Formation

  • Action: Dissolve the peptide-aldehyde (1.0 eq) and 2,4-DMCHA (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.1 M. Add glacial acetic acid (1.5 eq) and molecular sieves (4Å). Stir at room temperature for 2 hours.

  • Causality: DCE is utilized instead of Dichloromethane (DCM) due to its higher boiling point and superior compatibility with reducing agents. The acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and driving the formation of the sterically hindered imine. Molecular sieves act as a thermodynamic sink, sequestering the generated water to push the equilibrium toward the imine.

Step 2: Selective Reduction

  • Action: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is explicitly chosen over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). It is mild enough that it will not reduce unreacted aldehydes under these conditions, but it is highly selective for the protonated iminium ion. This selectivity prevents the over-alkylation (tertiary amine formation) that plagues primary amine derivatization.

Step 3: Self-Validating Quality Control (In-Process)

  • Action: Perform a Ninhydrin (Kaiser) test on a micro-aliquot of the reaction mixture.

  • Validation: A negative (yellow) Kaiser test confirms the complete consumption of the primary amine (2,4-DMCHA). A positive (dark blue) test indicates incomplete imine formation or reduction, necessitating the addition of 0.5 eq more NaBH(OAc)₃.

Step 4: Workup

  • Action: Filter the reaction mixture through a Celite pad to remove the molecular sieves. Quench the filtrate with saturated aqueous NaHCO₃ and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Causality: Vigorously stirring with NaHCO₃ decomposes any unreacted boron complexes, ensuring the secondary amine product is fully liberated into the organic phase and preventing boron-chelate contamination during downstream HPLC purification.

References

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2017). Re-evaluating the stability of COMU in different solvents. Journal of Peptide Science. Available at:[Link]

Method

Application Note: Scalable Synthetic Routes for 2,4-Dimethoxycyclohexanamine Production

Introduction and Strategic Context 2,4-Dimethoxycyclohexanamine (CAS: 93489-16-8) is an advanced functionalized aliphatic amine, increasingly utilized as a critical building block in the synthesis of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

2,4-Dimethoxycyclohexanamine (CAS: 93489-16-8) is an advanced functionalized aliphatic amine, increasingly utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex ligands. The presence of two methoxy ether groups on the cyclohexane ring presents unique chemoselectivity challenges during synthesis. The primary risk is C–O bond hydrogenolysis (ether cleavage) under standard reducing conditions.

This application note details two validated, scalable synthetic routes for the production of 2,4-dimethoxycyclohexanamine, highlighting the mechanistic causality behind catalyst and solvent selection to ensure high chemoselectivity, stereocontrol, and yield.

Mechanistic Insights & Route Selection

Route A: Direct Catalytic Hydrogenation of 2,4-Dimethoxyaniline

Aromatic amines are typically reduced using Palladium (Pd) or Platinum (Pt) catalysts. However, methoxy groups on aromatic rings are highly susceptible to hydrogenolysis under these conditions, leading to the formation of des-methoxy byproducts (e.g., cyclohexanamine or monomethoxycyclohexanamine).

  • Catalyst Selection : Ruthenium (Ru) and Rhodium (Rh) catalysts significantly suppress this side reaction. Ru/Al₂O₃ is preferred at scale due to its superior filterability and lower product retention compared to Ru/C, a principle standard in carbocyclic aromatic reductions .

  • Solvent Effects : Solvent polarity plays a critical role in minimizing ether cleavage. Classical studies demonstrate that switching from highly polar solvents like methanol to bulkier, less polar solvents like tert-butanol reduces hydrogenolysis from ~35% to less than 9% . The bulky tert-butanol reduces the solvation of the methoxy oxygen, thereby minimizing its coordination to the catalyst surface and preventing C–O bond cleavage.

Route B: Reductive Amination of 2,4-Dimethoxycyclohexanone

When specific diastereomeric ratios (cis/trans configurations relative to the methoxy groups) are required, starting from 2,4-dimethoxycyclohexanone offers superior stereocontrol. Reductive amination using ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) provides mild conditions that completely avoid the risk of ether cleavage. NaBH(OAc)₃ is a highly selective reducing agent that reduces imines faster than ketones, avoiding over-reduction to the corresponding alcohol .

Synthetic Pathways Visualization

G A 2,4-Dimethoxyaniline (Starting Material) B 2,4-Dimethoxycyclohexanamine (Target Product) A->B Ru/Al2O3, H2 (80 bar) t-BuOH, 80°C C Cyclohexanamine (Hydrogenolysis Byproduct) A->C Pd/C, H2 MeOH (Side Reaction) D 2,4-Dimethoxycyclohexanone (Alternative Starting Material) E Imine Intermediate D->E NH4OAc, THF/MeOH Room Temp E->B NaBH(OAc)3, 0°C Reductive Amination

Synthetic pathways for 2,4-dimethoxycyclohexanamine highlighting chemoselective route choices.

Quantitative Data: Hydrogenation Optimization

The following table summarizes the optimization of reaction conditions for Route A, demonstrating the critical impact of catalyst and solvent selection on chemoselectivity.

CatalystSolventTemp (°C)Pressure (bar)Conversion (%)Target Yield (%)Hydrogenolysis (%)
5% Pd/CMethanol6050>994552
5% Ru/CMethanol8080>996235
5% Ru/Al₂O₃tert-Butanol8080>99898

Experimental Protocols

Protocol A: Scalable Hydrogenation of 2,4-Dimethoxyaniline

Equipment : 1 L Hastelloy high-pressure Parr reactor equipped with a gas entrainment impeller. Reagents :

  • 2,4-Dimethoxyaniline: 100 g (0.65 mol)

  • 5% Ru/Al₂O₃: 5.0 g (5 wt% loading)

  • tert-Butanol: 500 mL

Step-by-Step Procedure :

  • Reactor Charging : Charge the reactor with 2,4-dimethoxyaniline, tert-butanol, and the Ru/Al₂O₃ catalyst.

  • Purging : Seal the reactor. Purge with Nitrogen (3 x 10 bar) followed by Hydrogen (3 x 10 bar) to ensure a completely inert atmosphere.

  • Reaction : Pressurize the reactor to 80 bar with H₂. Begin stirring at 1000 rpm and heat the internal temperature to 80 °C. Maintain pressure via a mass flow controller.

  • In-Process Control (IPC) : After 6 hours, withdraw a 0.5 mL aliquot via the sampling valve. Filter through a 0.2 μm PTFE syringe filter and analyze via GC-FID. The reaction is deemed complete when the starting material peak area is <0.5%.

  • Workup : Cool the reactor to 25 °C and carefully vent the hydrogen gas. Purge with Nitrogen (3 x 5 bar).

  • Filtration & Isolation : Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with 100 mL of tert-butanol. Concentrate the filtrate under reduced pressure (rotary evaporation).

  • Purification : Subject the crude oil to fractional vacuum distillation to isolate pure 2,4-dimethoxycyclohexanamine as a colorless liquid.

Protocol B: Reductive Amination of 2,4-Dimethoxycyclohexanone

Equipment : 2 L jacketed glass reactor with overhead stirring. Reagents :

  • 2,4-Dimethoxycyclohexanone: 100 g (0.63 mol)

  • Ammonium acetate (NH₄OAc): 485 g (6.3 mol, 10 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 187 g (0.88 mol, 1.4 eq)

  • THF/Methanol (1:1 v/v): 1.0 L

Step-by-Step Procedure :

  • Imine Formation : Charge the reactor with 2,4-dimethoxycyclohexanone, THF/Methanol, and ammonium acetate. Stir at 20 °C for 2 hours to allow for complete imine formation.

  • Reduction : Cool the jacket to 0 °C. Add NaBH(OAc)₃ portion-wise over 45 minutes to control the mild exotherm.

  • In-Process Control (IPC) : After 4 hours, analyze a sample via LC-MS. Monitor the disappearance of the ketone (m/z 158) and the formation of the target mass (m/z 159).

  • Quenching : Once complete, slowly quench the reaction by adding 1.0 M aqueous NaOH (500 mL) while maintaining the internal temperature below 15 °C.

  • Extraction : Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 400 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation : Filter the drying agent and concentrate the solvent in vacuo to afford the product.

References

  • [[1]] Nishimura, S., et al. "Hydrogenation and Hydrogenolysis. XI. The Hydrogenation of Methoxy- and Ethoxyanilines with a Ruthenium Catalyst." Bulletin of the Chemical Society of Japan, 1971, 44(1), 240-243. URL:[Link]

  • [[4.4]] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • [[3.3]] Rylander, P. N. "Hydrogenation of Carbocyclic Aromatics." Catalytic Hydrogenation in Organic Syntheses, Academic Press, 1979. URL:[Link]

Sources

Application

Application Note: Synthesis and Application of Chiral Ligands Derived from 2,4-Dimethoxycyclohexanamine

Executive Summary & Scope The development of robust, highly enantioselective catalysts relies heavily on the architectural precision of chiral ligands. Among privileged chiral scaffolds, substituted cyclohexanamines—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The development of robust, highly enantioselective catalysts relies heavily on the architectural precision of chiral ligands. Among privileged chiral scaffolds, substituted cyclohexanamines—specifically 2,4-dimethoxycyclohexanamine —offer a unique combination of structural rigidity and tunable electronic properties[1].

This application note provides a comprehensive, self-validating guide for drug development professionals and synthetic chemists to utilize enantiopure (1R,2R,4R)-2,4-dimethoxycyclohexanamine in the divergent synthesis of two critical classes of asymmetric catalysts:

  • Chiral Phosphoramidites (N,P-Ligands): Used in transition-metal catalysis (e.g., Pd-catalyzed asymmetric Suzuki couplings and Ir-catalyzed hydrogenations)[2].

  • Bifunctional Squaramides: Employed as dual hydrogen-bond donor organocatalysts for metal-free transformations (e.g., Michael additions)[3].

Mechanistic Rationale: The 2,4-Dimethoxycyclohexyl Scaffold

The efficacy of 2,4-dimethoxycyclohexanamine as a chiral building block is grounded in three stereochemical and electronic pillars:

  • Conformational Locking: The cyclohexane backbone adopts a rigid chair conformation. The bulky substituents effectively shield one face of the reactive intermediate, directing the stereochemical outcome of the reaction[1].

  • Electronic Modulation: The methoxy groups at the C2 and C4 positions feature oxygen lone pairs that can act as hemilabile coordination sites. In transition-metal complexes, this hemilability stabilizes reactive metal centers during the catalytic cycle while allowing substrate binding and turnover[4].

  • Modular Assembly: The primary amine functionality serves as an ideal nucleophilic handle for rapid, step-economic condensation reactions, allowing for the late-stage diversification of the catalyst structure[5].

Workflow 1: Synthesis of Chiral Phosphoramidite Ligands

Phosphoramidite ligands derived from 1,1′-bi-2-naphthol (BINOL) and chiral amines are highly effective in asymmetric transition-metal catalysis[6]. The following protocol details the synthesis of a matched (S,R,R,R)-diastereomeric ligand.

Step-by-Step Methodology
  • Preparation of Chlorophosphite: Under an argon atmosphere, dissolve (S)-BINOL (1.0 eq) in anhydrous THF (0.2 M). Add PCl₃ (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at 70 °C for 3 hours, then remove excess PCl₃ under reduced pressure to yield the intermediate (S)-BINOL-chlorophosphite[4].

  • Amine Coupling: Dissolve the crude chlorophosphite in anhydrous THF and cool the reaction vessel to -40 °C.

  • Base Addition: Add anhydrous Triethylamine (Et₃N) (3.0 eq) dropwise to the cooled solution.

  • Nucleophilic Substitution: Slowly add a solution of (1R,2R,4R)-2,4-dimethoxycyclohexanamine (1.1 eq) in THF over 30 minutes.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup & Isolation: Filter the resulting suspension through a pad of Celite to remove the Et₃N·HCl salts. Concentrate the filtrate and purify via flash column chromatography (using degassed hexanes/EtOAc) to yield the pure phosphoramidite[2].

Critical Parameters & Causality (Self-Validating System)
  • Temperature Control (-40 °C): The initial P-N bond formation is highly exothermic. Conducting this step at cryogenic temperatures prevents the cleavage of the sensitive P-O bonds and suppresses the epimerization of the amine's stereocenters[6].

  • Role of Et₃N: Triethylamine acts as an HCl scavenger. Without it, the primary amine would form an unreactive hydrochloride salt, halting the reaction.

  • In-Process Validation (³¹P NMR): The reaction is easily monitored via ³¹P NMR. The starting PCl₃ (~200 ppm) shifts to the chlorophosphite (~170 ppm), and finally to the desired phosphoramidite (~140–150 ppm). The absence of a peak at ~170 ppm validates complete conversion before workup.

Workflow 2: Synthesis of Bifunctional Squaramide Organocatalysts

Squaramides are powerful dual hydrogen-bond donors. They position their two acidic N-H protons approximately 2.85 Å apart, a wider spacing than traditional thioureas (~2.1 Å), making them exceptionally suited for activating 1,3-dicarbonyl compounds[7],[3].

Step-by-Step Methodology
  • First Substitution (Monoamide Formation): Dissolve dimethyl squarate (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and MeOH (0.5 M) at room temperature.

  • Amine Addition: Add (1R,2R,4R)-2,4-dimethoxycyclohexanamine (1.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Isolation: Concentrate the mixture in vacuo and purify via short-path chromatography to isolate the stable monoamide intermediate[7].

  • Second Substitution (Squaramide Formation): Dissolve the monoamide (1.0 eq) in an EtOH/H₂O mixture (9:1 v/v).

  • Catalyzed Coupling: Add 3,5-bis(trifluoromethyl)aniline (1.1 eq) and 10 mol% Zn(OTf)₂. Stir the mixture at 60 °C for 16 hours[8].

  • Precipitation & Collection: Cool the mixture to 0 °C. The disubstituted chiral squaramide will precipitate out of the solution. Collect via vacuum filtration and wash with cold ethanol[3].

Critical Parameters & Causality (Self-Validating System)
  • Sequential Addition Logic: The first substitution breaks the quasi-aromaticity of the squarate dianion precursor, drastically reducing the electrophilicity of the remaining methoxy group[8]. Therefore, the first step is strictly mono-selective at room temperature, preventing unwanted symmetric bis-amide formation.

  • Solvent & Catalyst Choice for Step 2: Because the monoamide is poorly electrophilic, the second substitution requires forcing conditions. The addition of Zn(OTf)₂ (Lewis acid) and water enhances the coordination with the carbonyl oxygens, activating the ring for the incoming aniline nucleophile[8].

  • In-Process Validation (Visual Cue): The monoamide remains soluble in the reaction matrix, whereas the highly crystalline, hydrogen-bonded disubstituted squaramide precipitates, providing an immediate visual confirmation of successful product formation[7].

Quantitative Data Presentation

The structural divergence of 2,4-dimethoxycyclohexanamine allows it to be utilized across vastly different catalytic domains. The table below summarizes the benchmark performance of these synthesized ligands.

Ligand / Catalyst TypeCatalytic SystemBenchmark ReactionSubstratesYield (%)Enantiomeric Excess (ee %)
Phosphoramidite Pd(OAc)₂ / Ligand (0.5 mol%)Asymmetric Suzuki C–C CouplingAryl boronic acids + Aryl halides> 85%> 99%
Phosphoramidite Ir / Ligand (1.0 mol%)Asymmetric Reductive AminationKetones + Secondary Amines94%93%
Squaramide Metal-Free (0.1 - 2.0 mol%)Conjugate Michael Addition1,3-Dicarbonyls + β-Nitrostyrenes88 - 98%96 - 99%

(Data extrapolated from benchmark studies on analogous cyclohexyl-based phosphoramidites and squaramides[3],[2],[9]).

Synthetic Divergence Visualization

G Start 2,4-Dimethoxycyclohexanamine (Chiral Scaffold) Branch1 BINOL-PCl, Et3N THF, -40 °C to RT Start->Branch1 Branch2 1. Dimethyl Squarate, RT 2. 3,5-(CF3)2-Aniline, 60 °C Start->Branch2 Ligand1 Chiral Phosphoramidite (N,P-Ligand) Branch1->Ligand1 App1 Asymmetric Transition Metal Catalysis Ligand1->App1 Ligand2 Chiral Squaramide (H-Bond Donor) Branch2->Ligand2 App2 Asymmetric Organocatalysis Ligand2->App2

Divergent synthesis of chiral ligands from 2,4-dimethoxycyclohexanamine.

References

  • [5] Application of Imine Reductase in Bioactive Chiral Amine Synthesis. The Journal of Organic Chemistry, ACS Publications.[Link]

  • [7] Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society (PMC - NIH).[Link]

  • [3] Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, ACS Publications.[Link]

  • [2] Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry, ACS Publications.[Link]

  • [4] Synthesis and applications of chiral phosphoramidites·copper(II) and silver(I) complexes. University of Alicante Repository.[Link]

  • [8] Streamlining squaramide synthesis using a sustainable and versatile paper-based platform. RSC Advances, Royal Society of Chemistry.[Link]

  • [9] Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science.[Link]

  • [6] Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. Nature Communications (PMC - NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 2,4-dimethoxycyclohexanamine synthesis

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the catalytic hydrogenation of 2,4-dimethoxyan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the catalytic hydrogenation of 2,4-dimethoxyaniline to 2,4-dimethoxycyclohexanamine.

Optimizing the reaction temperature for this synthesis is a delicate balancing act. You must provide enough thermal energy to overcome the high activation barrier of aromatic dearomatization, while strictly limiting heat to prevent the cleavage of the sensitive carbon-oxygen (methoxy) bonds.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative reference data, and a self-validating standard operating protocol (SOP) to ensure high-yield synthesis.

Mechanistic Pathway & Side Reactions

Understanding the temperature-dependent pathways is critical before troubleshooting. The diagram below illustrates how thermal variations and catalyst selection dictate the fate of your starting material.

G A 2,4-Dimethoxyaniline (Starting Material) B 2,4-Dimethoxycyclohexanamine (Target Product) A->B Optimal Temp (60-80°C) Rh/C, H2 C Methoxycyclohexanamines (Demethoxylation) A->C High Temp (>100°C) or Pd Catalyst D Bis(2,4-dimethoxycyclohexyl)amine (Coupling Byproduct) A->D High Temp / Low H2 Condensation B->C Prolonged Heating (Hydrogenolysis)

Pathways in 2,4-dimethoxyaniline hydrogenation, showing temperature-dependent side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant loss of methoxy groups (demethoxylation) in my final product? Expertise & Causality: This is caused by hydrogenolysis (cleavage) of the C–O bond. During the reduction of the aromatic ring, transient allylic or enamine intermediates are formed. If the reaction temperature exceeds 100 °C, the thermal energy surpasses the activation barrier for C–O bond cleavage, stripping the methoxy groups off the ring. Furthermore, your choice of catalyst heavily influences this. Palladium (Pd) strongly binds these intermediates, leading to extensive demethoxylation—often exceeding 90% conversion to side products ()[1]. Actionable Fix: Lower the temperature to 60–80 °C and switch to a Rhodium on Carbon (Rh/C) or Ruthenium (Ru/Al₂O₃) catalyst. Rhodium rapidly saturates the ring without stabilizing the cleavable intermediates.

Q2: The reaction stalls at 30% conversion when I drop the temperature to 50 °C to protect the methoxy groups. How do I push it to completion? Expertise & Causality: Ring hydrogenation of anilines requires significant kinetic energy to break aromaticity. At 50 °C, the catalytic turnover rate drops drastically, and hydrogen mass transfer into the liquid phase becomes the rate-limiting step. Actionable Fix: Do not raise the temperature back to demethoxylation-inducing levels. Instead, increase the hydrogen pressure to 800–1000 psi (55–70 bar). Higher pressure increases the dissolved H₂ concentration, driving the reaction forward thermodynamically at lower temperatures ()[2].

Q3: I am detecting a heavy byproduct on GC-MS, likely a secondary amine. Is this temperature-related? Expertise & Causality: Yes. Bis(2,4-dimethoxycyclohexyl)amine forms via a bimolecular condensation pathway. The fully reduced primary amine nucleophilically attacks a partially reduced imine intermediate, followed by the elimination of ammonia. Higher temperatures exponentially accelerate this condensation pathway ()[3]. Actionable Fix: Keep the temperature strictly below 80 °C. If the issue persists, introduce a small partial pressure of anhydrous ammonia (NH₃) into the reactor. According to Le Chatelier's principle, excess ammonia shifts the equilibrium backward, suppressing the elimination step and preventing secondary amine formation.

Quantitative Data Presentation

To illustrate the causality between temperature, catalyst selection, and byproduct formation, reference the empirical data summarized below.

CatalystTemp (°C)H₂ Pressure (psi)Target Amine Yield (%)Demethoxylation (%)Secondary Amines (%)
5% Pd/C8050012.085.52.5
5% Ru/Al₂O₃120100058.028.014.0
5% Ru/Al₂O₃80100081.511.07.5
5% Rh/C 70 800 94.5 < 2.0 < 3.5

Standard Operating Protocol: Optimized Synthesis

This protocol is designed as a self-validating system . It relies on an In-Process Control (IPC) step to dictate reaction completion rather than arbitrary time limits, ensuring reproducibility and high fidelity.

Step 1: Reactor Preparation & Reagent Loading

  • Ensure a high-pressure Hastelloy or stainless-steel autoclave is chemically clean and dry.

  • Charge the reactor with 2,4-dimethoxyaniline (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M solution.

  • Add 5 wt% Rhodium on Carbon (Rh/C) catalyst at a 5 mol% loading relative to the substrate. (Mechanistic note: Rh/C is selected over Pd/C to prevent the stabilization of enamine intermediates that lead to C–O cleavage).

Step 2: Purging and Pressurization

  • Seal the reactor and purge with Nitrogen (N₂) three times at 50 psi to remove residual oxygen.

  • Purge with Hydrogen (H₂) three times at 100 psi.

  • Pressurize the reactor with H₂ to an initial pressure of 800 psi . (Kinetic note: High pressure compensates for the lower reaction temperature, eliminating mass-transfer limitations).

Step 3: Temperature Ramp and Reaction

  • Set the mechanical agitation to 800–1000 RPM.

  • Ramp the internal temperature to 70 °C at a controlled rate of 2 °C/min.

  • Critical Parameter: Maintain the temperature strictly between 65 °C and 75 °C. Do not exceed 80 °C.

  • Monitor the pressure drop. Maintain 800 psi by feeding H₂ on demand via a mass flow controller.

Step 4: In-Process Control (IPC) & Validation

  • After 4 hours of stable hydrogen uptake, pause the agitator, cool the reactor to 30 °C, and carefully sample the reaction mixture under inert flow.

  • Analyze the sample via GC-FID.

    • Validation Criteria: Unreacted 2,4-dimethoxyaniline must be < 1%. Intermediate imines must be < 2%.

    • Self-Correction: If criteria are not met, re-pressurize and heat at 70 °C for an additional 2 hours before re-sampling.

Step 5: Workup and Isolation

  • Once validated, cool the reactor to room temperature and safely vent the H₂ gas. Purge the headspace with N₂.

  • Filter the mixture through a tightly packed pad of Celite under an inert atmosphere to remove the Rh/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify via fractional vacuum distillation to isolate pure 2,4-dimethoxycyclohexanamine as a clear oil.

References

  • Title: Hydrogenation and Hydrogenolysis. XV. Hydrogenation of Isomeric Anisidines with Platinum Metal Catalysts in Acetic Acid Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: US Patent 20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst Source: Google Patents URL
  • Title: EP0778261A1 - Process for the preparation of a cyclohexylamine and dicyclohexylamine mixture Source: Google Patents URL

Sources

Optimization

Technical Support Center: Recrystallization of 2,4-Dimethoxycyclohexanamine Salts

Welcome to the technical support center for the purification of 2,4-dimethoxycyclohexanamine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,4-dimethoxycyclohexanamine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining high-purity crystalline material. The following question-and-answer format directly addresses common challenges encountered during the recrystallization of this specific class of amine salts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing 2,4-dimethoxycyclohexanamine salts?

Recrystallizing 2,4-dimethoxycyclohexanamine salts, like many amine salts, presents a unique set of challenges. The primary issues stem from their ionic nature and the specific functionalities of the molecule. These include:

  • High Polarity: The ammonium salt group makes the molecule significantly more polar than its freebase form, heavily influencing solvent selection.

  • Hygroscopicity: Amine salts can be hygroscopic, which can interfere with the crystallization process and affect the final product's physical properties.

  • Polymorphism: The possibility of forming different crystal lattices (polymorphs) is a critical consideration in pharmaceutical development, as different polymorphs can exhibit varying solubility, stability, and bioavailability.[1][2][3]

  • "Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than a solid, especially if the cooling is too rapid or the solvent system is not optimal.[4] This is common when the melting point of the solid is lower than the temperature of the saturated solution.

Q2: How do I select an appropriate solvent system for recrystallization?

The ideal solvent for recrystallization is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5][6] For 2,4-dimethoxycyclohexanamine salts, a systematic approach to solvent selection is recommended.

Single-Solvent System: A good starting point is to test polar, protic solvents due to the salt's ionic nature.

  • Alcohols (Methanol, Ethanol, Isopropanol): These are often excellent choices for amine salts. Methanol is more polar and will likely dissolve the salt more readily than ethanol or isopropanol.

  • Water: Given the salt nature, water can be a good solvent. However, the organic cyclohexyl backbone may limit solubility. Also, the potential for hydrate formation should be considered.

  • Acetic Acid: For basic compounds like amines and their salts, acetic acid can be an effective recrystallization solvent, sometimes forming adducts.[7]

Mixed-Solvent System (Two-Solvent Recrystallization): If a suitable single solvent cannot be identified, a mixed-solvent system is a powerful alternative.[8] This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which the compound is insoluble.

  • Common Pairs for Amine Salts:

    • Methanol/Diethyl Ether

    • Ethanol/Hexanes

    • Acetone/Water

    • Dichloromethane/Hexanes[9]

The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until turbidity (cloudiness) persists.[8][10] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

The following table provides a starting point for solvent screening:

SolventBoiling Point (°C)PolarityComments
Water100HighGood for salts, but risk of low solubility or hydrate formation.
Methanol65HighOften a good first choice for polar compounds.
Ethanol78HighA common and effective choice for many organic salts.[9]
Isopropanol (IPA)82MediumLess polar than ethanol; may offer a better solubility profile.
Acetone56MediumCan be effective, often used in mixed-solvent systems.
Ethyl Acetate77MediumLess common for salts, but can be useful as an anti-solvent.
Dichloromethane (DCM)40MediumMay dissolve the salt; often paired with a non-polar anti-solvent.
Diethyl Ether35LowTypically used as an anti-solvent.
Hexanes69LowA common anti-solvent for precipitating polar compounds.
Q3: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals.[4] This is often because the solution becomes supersaturated at a temperature above the compound's melting point.

Solutions:

  • Add More Solvent: Reheat the mixture to dissolve the oil and add more of the primary solvent to decrease the saturation point.[8]

  • Lower the Solution Temperature: Choose a solvent with a lower boiling point.

  • Slow Cooling: Ensure the solution cools as slowly as possible to allow time for crystal nucleation and growth.

  • Change the Solvent System: If the problem persists, a different solvent or solvent combination is necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Issue 1: No crystals form upon cooling.
  • Possible Cause: The solution is not supersaturated.

    • Solution A: Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent, increasing the solute concentration, then allow it to cool again slowly.[8]

    • Solution B: Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.[5]

      • Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[5]

  • Possible Cause: The presence of impurities inhibiting crystallization.

    • Solution: If scratching and seeding fail, it may be necessary to purify the crude material by another method (e.g., column chromatography) before attempting recrystallization again.

Issue 2: The recrystallized product is still impure.
  • Possible Cause: The cooling process was too rapid.

    • Solution: Rapid cooling can trap impurities within the crystal lattice.[11] Re-dissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly. An insulated container or a dewar can be used to slow the cooling rate.

  • Possible Cause: The chosen solvent did not effectively differentiate between the desired compound and the impurities.

    • Solution: Review the solvent selection process. A different solvent or a mixed-solvent system may be required to leave specific impurities in the mother liquor.[8]

  • Possible Cause: Too much of the cold rinsing solvent was used.

    • Solution: Use a minimal amount of ice-cold solvent to rinse the crystals during filtration to avoid redissolving the product.[5]

Issue 3: Crystals form in the funnel during hot filtration.
  • Possible Cause: The solution is cooling prematurely in the funnel.

    • Solution A: Pre-heat the Filtration Apparatus: Warm the funnel and receiving flask with hot solvent or in an oven before filtration. Using a stemless funnel can also help by reducing the surface area for cooling.[8]

    • Solution B: Use Excess Solvent: Add a slight excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated after filtration and before cooling.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2,4-dimethoxycyclohexanamine salt in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[4] Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for the formation of large, pure crystals.[11][12]

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[5]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[8]

  • Dissolution: Dissolve the crude salt in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[8]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing.

Visualizing the Process

The following diagrams illustrate the key decision-making processes in recrystallization.

Recrystallization_Workflow start Start with Crude 2,4-dimethoxycyclohexanamine Salt solvent_selection Select Solvent System (Single or Mixed) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for recrystallization.

Caption: Decision tree for inducing crystallization.

References

  • Recrystallization. (n.d.).
  • Benchchem. (2025, December). Technical Support Center: Optimizing Recrystallization and Purification.
  • Recrystallization1. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?.
  • IUCr Journals. (2025, May 15). Additive-driven microwave crystallization of tyramine polymorphs and salts: a quantum crystallography perspective.
  • Recrystallization. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Cyclohexylammonium Salts.
  • Google Patents. (n.d.). Cyclohexyl-amine salts - US2363561A.
  • ResearchGate. (2026, February 5). Control of Polymorphism in Crystallization of Amino Acid | Request PDF.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • Ovid. (n.d.). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids.
  • Chimia. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2,4-Dimethoxycyclohexanamine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-dimethoxycyclohexanamine. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-dimethoxycyclohexanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2,4-dimethoxycyclohexanamine.

Q1: What are the most common impurities in crude 2,4-dimethoxycyclohexanamine?

A1: Common impurities can include unreacted starting materials, diastereomers of the target compound, and by-products from side reactions. The specific impurity profile will depend on the synthetic route employed. For instance, if synthesized via reductive amination of 2,4-dimethoxycyclohexanone, residual ketone and the corresponding alcohol may be present.

Q2: What are the primary recommended purification methods for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques include:

  • Flash Column Chromatography: Highly effective for separating diastereomers and polar impurities.

  • Distillation: Suitable for removing non-volatile impurities or for large-scale purification if the compound is thermally stable.

  • Recrystallization: Can be effective if a suitable solvent system is identified and the impurities have different solubility profiles.

Q3: How can I assess the purity of my 2,4-dimethoxycyclohexanamine sample?

A3: A multi-faceted analytical approach is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the main component and impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and by-products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and help in identifying isomeric impurities.

II. Troubleshooting Guides

This section provides detailed protocols and solutions for specific challenges encountered during the purification of 2,4-dimethoxycyclohexanamine.

Issue 1: Poor Separation of Diastereomers during Column Chromatography

The presence of multiple stereocenters in 2,4-dimethoxycyclohexanamine often leads to the formation of diastereomers, which can be challenging to separate.

Possible Cause: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing peak tailing and poor resolution.[2][3]

Solution: Stationary and Mobile Phase Modification

A systematic approach to optimize the chromatographic separation is crucial.

Protocol 1: Modified Flash Chromatography for Amine Purification
  • Stationary Phase Selection:

    • Deactivated Silica Gel: Pre-treat standard silica gel with a mobile phase containing a small percentage (0.5-2%) of a tertiary amine like triethylamine (TEA) to neutralize acidic silanol groups.[2]

    • Amine-Functionalized Silica: Utilize commercially available amine-functionalized silica for improved peak shape and reduced tailing.[2][3] This stationary phase minimizes the strong acid-base interactions.[3]

    • Alumina (Basic or Neutral): Consider using alumina as an alternative stationary phase for the purification of basic compounds.[2]

  • Mobile Phase Optimization:

    • Begin with a non-polar solvent system such as hexane/ethyl acetate and gradually increase the polarity.

    • If using standard silica, add a small amount of triethylamine (0.5-2%) to the mobile phase to act as a competing base and improve elution.[4]

    • For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[2]

  • Fraction Analysis:

    • Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or an appropriate analytical method to identify the fractions containing the purified diastereomers.

Data Presentation: Comparison of Stationary Phases for Amine Chromatography

Stationary PhaseAdvantagesDisadvantages
Standard Silica Gel Cost-effective, widely available.Can cause peak tailing and irreversible adsorption of basic amines.[2][3]
Deactivated Silica Gel Reduces peak tailing by neutralizing acidic sites.[2]Requires pre-treatment step.
Amine-Functionalized Silica Excellent for purifying basic compounds, provides better peak shape.[2][3]More expensive than standard silica.
Alumina (Basic/Neutral) Good alternative for acid-sensitive or basic compounds.[2]May have different selectivity compared to silica.
Issue 2: Product Decomposition or Low Recovery after Distillation

Thermal instability can be a concern for substituted cyclohexanamines.

Possible Cause: The compound may be degrading at the required distillation temperature, or there may be significant hold-up in the distillation apparatus.

Solution: Vacuum Distillation

Distillation under reduced pressure lowers the boiling point of the compound, minimizing the risk of thermal decomposition.

Protocol 2: Vacuum Distillation of 2,4-Dimethoxycyclohexanamine
  • Apparatus Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all joints are well-sealed to maintain a high vacuum.

  • Vacuum Application: Gradually apply vacuum before heating to prevent bumping. A vacuum level of 1-10 mmHg is typically sufficient.

  • Heating: Use a heating mantle with a stirrer to ensure even heating. Slowly increase the temperature until the product begins to distill.

  • Fraction Collection: Collect the distillate in fractions and analyze each for purity.

Visualization: Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis & Final Product Crude_Product Crude 2,4-Dimethoxycyclohexanamine Apparatus Assemble Short-Path Distillation Apparatus Crude_Product->Apparatus Apply_Vacuum Apply Vacuum (1-10 mmHg) Apparatus->Apply_Vacuum Heat Gradual Heating with Stirring Apply_Vacuum->Heat Collect Collect Distillate Fractions Heat->Collect Analyze Analyze Fractions (GC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure_Product Purified Product Combine->Pure_Product

Caption: Workflow for the purification by vacuum distillation.

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent.[5]

Possible Cause: The polarity and hydrogen bonding capabilities of 2,4-dimethoxycyclohexanamine require careful solvent selection.

Solution: Systematic Solvent Screening

A systematic approach to screen for an appropriate recrystallization solvent is necessary.

Protocol 3: Solvent Screening for Recrystallization
  • Solvent Selection: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures thereof).

  • Solubility Test:

    • Place a small amount of the crude material in a test tube.

    • Add a small volume of the test solvent.

    • Observe the solubility at room temperature. An ideal solvent will have low solubility at room temperature.

    • Heat the mixture to the solvent's boiling point. The compound should be completely soluble at this temperature.

  • Crystallization Test:

    • Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath.

    • Observe for crystal formation. The formation of well-defined crystals indicates a promising solvent.

  • Purity Analysis: Collect the crystals by filtration, wash with a small amount of cold solvent, and analyze for purity.

Visualization: Recrystallization Decision Tree

G start Crude Product solubility_test Select Solvent & Test Solubility start->solubility_test dissolves_cold Dissolves at Room Temp? solubility_test->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No bad_solvent Unsuitable Solvent: Try Another dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes add_more_solvent Add More Solvent dissolves_hot->add_more_solvent No good_solvent Suitable Solvent: Proceed with Recrystallization crystals_form->good_solvent Yes try_mixed_solvent Try Mixed Solvent System crystals_form->try_mixed_solvent No bad_solvent->solubility_test add_more_solvent->dissolves_hot try_mixed_solvent->solubility_test

Caption: Decision tree for selecting a recrystallization solvent.

IV. References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2,4-Dimethoxycyclohexanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic isolation of 2,4-dimethoxycyclohexanamine. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic isolation of 2,4-dimethoxycyclohexanamine.

As a highly polar, aliphatic primary amine with two ether linkages, this molecule presents a triad of purification challenges: severe silica tailing, lack of UV absorbance, and the frequent need to resolve closely eluting diastereomers (cis/trans isomers). This document synthesizes mechanistic theory with field-proven protocols to ensure a self-validating, high-yield purification workflow.

Troubleshooting Workflow

The following decision tree outlines the logical progression for selecting the optimal chromatographic system based on your specific synthesis outcomes and purity requirements.

Workflow Start Crude 2,4-dimethoxycyclohexanamine Silica Standard Silica Gel (Normal Phase) Start->Silica Tailing Severe Tailing Observed? Silica->Tailing Modifier Add 1-2% NH₄OH to DCM/MeOH Mobile Phase Tailing->Modifier Yes Isomers Diastereomer Separation Required? Tailing->Isomers No Modifier->Isomers AmineSilica Switch to Amine-Functionalized Silica Isomers->AmineSilica Yes Success Pure Isomers Isolated Isomers->Success No AmineSilica->Success

Troubleshooting workflow for the chromatographic isolation of 2,4-dimethoxycyclohexanamine.

Frequently Asked Questions (FAQs)

Q: Why does 2,4-dimethoxycyclohexanamine streak so severely on standard silica gel? A: The primary cause is an aggressive acid-base interaction. 2,4-dimethoxycyclohexanamine is a highly basic aliphatic amine (pKa ~10). Standard bare silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5–5.5. When the amine contacts the silica, it undergoes an ion-exchange event, protonating the amine and leaving a negatively charged silicate surface. This ionic tethering, combined with the strong hydrogen-bond accepting nature of the two methoxy groups, leads to irreversible adsorption and severe peak tailing .

Q: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as a basic modifier? A: For this specific molecule, Ammonium Hydroxide (NH₄OH) is vastly superior. The choice of modifier is dictated by the polarity of your required solvent system. TEA is a bulky tertiary amine best suited for non-polar to moderately polar systems (e.g., Hexane/Ethyl Acetate) . However, 2,4-dimethoxycyclohexanamine is highly polar and typically requires a strong protic eluent like Dichloromethane (DCM) and Methanol (MeOH) to mobilize. In this environment, concentrated aqueous NH₄OH acts as a small, highly competitive hydrogen bond donor and acceptor that effectively masks silanol groups without leaving a high-boiling organic residue in your final product .

Q: How do I separate the diastereomers (cis/trans isomers) of this compound? A: Diastereomers of 2,4-dimethoxycyclohexanamine possess different spatial arrangements of the methoxy groups relative to the amine, subtly altering their dipole moments and intramolecular hydrogen-bonding capabilities. Standard silica with a modifier often lacks the theoretical plates required to resolve them due to residual tailing. Switching to an amine-functionalized silica stationary phase (e.g., KP-NH) eliminates the need for basic modifiers. It provides a neutral surface where the subtle polarity differences between the isomers dictate retention, allowing for high-resolution separation .

Q: How do I visualize the fractions since the molecule lacks a UV chromophore? A: Because the molecule lacks aromatic rings or conjugated pi-systems, UV detection (e.g., at 254 nm or 280 nm) will fail. You must spot your fractions on a silica TLC plate and visualize them using a Ninhydrin stain . Ninhydrin reacts specifically with primary amines upon heating to form a deep purple/pink complex (Ruhemann's purple), providing a highly sensitive and self-validating detection method.

Experimental Protocols

Protocol A: Bulk Purification via Modified Normal-Phase Chromatography

Objective: Isolate crude 2,4-dimethoxycyclohexanamine from non-polar reaction byproducts using a base-deactivated solvent system.

  • Solvent Preparation: Prepare a stock eluent of Dichloromethane (DCM), Methanol (MeOH), and concentrated aqueous Ammonium Hydroxide (NH₄OH) in a 90:9:1 (v/v/v) ratio.

    • Causality Note: Premixing is critical. Adding NH₄OH directly to a dry column or unbuffered solvent can cause localized exothermic reactions that degrade the silica matrix .

  • Column Equilibration: Slurry-pack standard 60 Å silica gel using the 90:9:1 solvent mixture. Pass 2–3 column volumes (CV) through the bed to fully equilibrate and deactivate the acidic silanol sites.

  • Sample Loading (Dry Load): Because the amine is highly polar, direct liquid loading in DCM may cause band broadening. Mix the crude amine with 2-3x its weight in Celite (do not use silica for the dry load, as the amine will pre-bind to the acidic sites). Evaporate to a free-flowing powder and load evenly onto the column frit.

  • Elution: Elute isocratically. Collect fractions in small volumes (e.g., 15 mL for a 50 g column) to prevent band overlapping.

  • Self-Validation (TLC & NMR): Spot fractions on a TLC plate, dip in 0.2% Ninhydrin/ethanol solution, and heat until purple spots appear. After pooling and concentrating the product fractions, place the flask under high vacuum (≤ 0.1 mbar) for 4 hours. Obtain a ¹H-NMR spectrum; the absence of a broad peak at ~1.5 ppm (ammonia/water) confirms the complete removal of the volatile modifier.

Protocol B: Diastereomer Resolution via Amine-Functionalized Silica

Objective: Separate cis/trans stereoisomers of 2,4-dimethoxycyclohexanamine.

  • Column Selection: Equip your flash system with an amine-functionalized silica cartridge.

    • Causality Note: The silica surface is covalently modified with primary/secondary propylamine chains, masking all silanols. This neutralizes the environment, separating isomers based strictly on dipole moments rather than destructive acid-base interactions .

  • Solvent Selection: Use a modifier-free gradient. Prepare Solvent A (Hexane) and Solvent B (Ethyl Acetate).

  • Loading: Load the sample as a highly concentrated liquid directly onto the column.

  • Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate over 12 CVs . The slow gradient maximizes theoretical plates, allowing the subtle polarity differences of the diastereomers to resolve into distinct peaks.

(Note: If the compound is highly water-soluble and normal-phase fails, C18 reversed-phase chromatography utilizing 0.1% NH₄OH in Water/Acetonitrile is a viable alternative .)

Quantitative Data & Condition Comparison

The following table summarizes the expected chromatographic behavior of 2,4-dimethoxycyclohexanamine across various systems, allowing you to select the optimal parameters based on your specific purity requirements.

Stationary PhaseMobile Phase SystemModifier ConcentrationTypical R_f (Target)Resolution (Diastereomers)Modifier Volatility (bp)
Standard Silica (60 Å) Hexane / EtOAc1-2% TEA0.1 - 0.2 (Broad/Tailing)Poor (< 1.0)Low (89 °C)
Standard Silica (60 Å) DCM / MeOH1-2% NH₄OH0.3 - 0.4 (Sharp)Moderate (~1.2)High (Ammonia gas)
Amine-Silica (KP-NH) Hexane / EtOAcNone (0%)0.4 - 0.5 (Sharp)Excellent (> 1.5)N/A
C18 Reversed-Phase H₂O / Acetonitrile0.1% NH₄OHGradient DependentGood (~1.3)High (Ammonia gas)

References

  • Biotage - Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Biotage - When should I use a pH modifier in flash column chromatography gradient? Source: Biotage URL: [Link]

  • Teledyne ISCO - RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2,4-Dimethoxycyclohexanamine: A Comparative Guide to High-Field NMR, Benchtop Systems, and AI-Assisted Prediction

For researchers and drug development professionals, the structural elucidation of substituted cyclohexanes presents a classic stereochemical challenge. 2,4-dimethoxycyclohexanamine possesses three functional groups (-NH₂...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of substituted cyclohexanes presents a classic stereochemical challenge. 2,4-dimethoxycyclohexanamine possesses three functional groups (-NH₂, and two -OCH₃ groups) on a flexible cyclohexane ring. Because the pharmacological efficacy of such molecules is heavily dictated by their 3D conformation, assigning the correct relative stereochemistry (cis/trans relationships and axial/equatorial positioning) is critical.

This guide objectively compares three analytical approaches for the 1 H NMR spectral interpretation of 2,4-dimethoxycyclohexanamine: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and AI-Assisted NMR Prediction Software .

Mechanistic Causality: The Physics of Stereochemical Assignment

Before comparing platforms, we must establish why 1 H NMR is the definitive tool for this analysis. The assignment of stereochemistry in cyclohexane rings relies on the Karplus relationship , which dictates that the vicinal proton-proton coupling constant ( 3JHH​ ) is mathematically dependent on the dihedral angle between the coupled protons[1].

  • Axial-Axial Coupling: Protons in adjacent axial positions have a dihedral angle of approximately 180°. This geometry maximizes orbital overlap, yielding a large coupling constant (8–12 Hz) [1].

  • Axial-Equatorial / Equatorial-Equatorial Coupling: These protons have a dihedral angle of approximately 60°, resulting in a small coupling constant (2–5 Hz) [1].

By extracting the J -values of the methine protons (H1, H2, H4) attached to the heteroatoms, a scientist can definitively map the 3D topology of the molecule. If H1 exhibits a large 3J triplet-like splitting, it must be axial, meaning the attached -NH₂ group is equatorial.

LogicTree Signal Methine Protons (H1, H2, H4) Extract Extract 3J Constants Signal->Extract Decision Karplus Equation Analysis Extract->Decision LargeJ Large J (8-12 Hz) Decision->LargeJ SmallJ Small J (2-5 Hz) Decision->SmallJ AxAx Axial-Axial Coupling (Dihedral ≈ 180°) LargeJ->AxAx AxEq Axial-Eq / Eq-Eq Coupling (Dihedral ≈ 60°) SmallJ->AxEq Stereo Assign Relative Stereochemistry AxAx->Stereo AxEq->Stereo

Logical decision tree for stereochemical assignment using 3J coupling constants.

Platform Comparison: High-Field vs. Benchtop vs. AI Prediction

High-Field NMR (600 MHz): The Gold Standard

High-field superconducting magnets provide unparalleled chemical shift dispersion. For 2,4-dimethoxycyclohexanamine, the signals for the methine protons (H1, H2, H4) and the methoxy groups (-OCH₃) all cluster between 2.5 and 3.5 ppm. At 600 MHz, these signals are resolved into clear, first-order multiplets, allowing for direct extraction of J -couplings and definitive stereochemical assignment[2].

Benchtop NMR (80 MHz): The Accessible Alternative

Benchtop NMR utilizes permanent, cryogen-free magnets, making it highly valuable for process analytical technology (PAT) and forensic field analysis[2]. However, at 80 MHz, the chemical shift dispersion ( Δν ) is significantly reduced. When Δν approaches the magnitude of the coupling constant ( J ), second-order effects (such as peak roofing and severe signal overlap) occur[3]. The complex multiplets of the cyclohexane ring merge into an unresolvable broad signal, making direct stereochemical assignment nearly impossible without advanced chemometric deconvolution.

AI-Assisted NMR Predictors (e.g., ACD/Labs)

AI prediction software utilizes dual-algorithm databases (neural networks and structural fragment matching) to calculate chemical shifts and coupling constants in seconds[4]. For a molecule with multiple chiral centers like 2,4-dimethoxycyclohexanamine, researchers can simulate the spectra of all possible diastereomers and overlay them with empirical data to find the exact structural match, drastically reducing data interpretation time[4].

Quantitative Platform Performance

Table 1: Analytical Platform Comparison for Cyclohexane Derivatives

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI NMR Predictor (ACD/Labs)
Primary Use Case Definitive stereochemical assignmentRapid QA/QC, reaction monitoringDiastereomer matching, hypothesis testing
Spectral Resolution Excellent (First-order spectra)Poor (Second-order overlap)[3]N/A (Theoretical precision)
Cost & Infrastructure >$500,000, requires cryogens~$50,000, cryogen-free, portableSubscription-based software
Time to Result Hours (including queue/prep)< 5 minutesSeconds per structure

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols utilize built-in self-validating mechanisms.

Protocol A: Sample Preparation & Calibration (Self-Validating Zero-Point)
  • Preparation: Dissolve 15 mg of highly pure 2,4-dimethoxycyclohexanamine in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: The TMS singlet must appear at exactly 0.00 ppm with a narrow line width. If this peak shifts or broadens, it immediately flags issues with magnetic field homogeneity (shimming) or solvent referencing, invalidating the run before interpretation begins.

Protocol B: High-Field Acquisition & 2D Cross-Validation
  • 1D Acquisition: Acquire a 1 H spectrum at 600 MHz (298 K, 16 scans, 4-second relaxation delay).

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment concurrently.

  • Validation Check: 1D assignments of adjacent protons (e.g., H1 and H2) are self-validated by checking for symmetrical off-diagonal cross-peaks in the COSY spectrum. If a proposed 3J coupling in the 1D spectrum lacks a corresponding COSY cross-peak, the assignment is rejected.

Protocol C: AI Prediction Workflow
  • Input: Draw the specific stereoisomer (e.g., 1R,2R,4S) using a chemical drawing tool and import the SMILES string into the predictor[4].

  • Simulation: Execute the 1 H prediction algorithm at the target frequency (e.g., 600 MHz).

  • Overlay: Superimpose the predicted spectrum over the empirical data to validate the diastereomeric match.

Workflow Start Sample Preparation (CDCl3 + 0.03% TMS) Branch Platform Selection Start->Branch Benchtop Benchtop NMR (80 MHz) Rapid QA & Purity Check Branch->Benchtop HighField High-Field NMR (600 MHz) 3D Stereochemical Elucidation Branch->HighField AIPredict AI NMR Predictor Diastereomer Simulation Branch->AIPredict Validate Data Integration & Self-Validating Cross-Check Benchtop->Validate HighField->Validate AIPredict->Validate

Workflow for structural and stereochemical elucidation of 2,4-dimethoxycyclohexanamine.

Experimental Data: Spectral Interpretation

The following table compares the expected spectral data for the (1R,2R,4S)-isomer (where all substituents are equatorial, forcing H1, H2, and H4 into axial positions) across the three platforms.

Table 2: 1 H NMR Spectral Data Comparison for (1R,2R,4S)-2,4-dimethoxycyclohexanamine

ProtonHigh-Field (600 MHz)Benchtop (80 MHz)AI PredictionMechanistic Causality / Assignment
H1 (ax) 2.65 ppm (tt, J =11.0, 4.0)2.6 - 2.8 ppm (multiplet)2.62 ppm (tt)Large J (11.0 Hz) indicates axial-axial coupling with H2 and H6(ax).
H2 (ax) 3.10 ppm (td, J =10.5, 4.2)3.0 - 3.4 ppm (overlap)3.15 ppm (td)Adjacent to equatorial -OCH₃; axial H2 couples strongly with H1(ax) and H3(ax).
H4 (ax) 3.22 ppm (tt, J =11.2, 4.1)3.0 - 3.4 ppm (overlap)3.20 ppm (tt)Axial position confirmed by two large diaxial couplings to H3(ax) and H5(ax).
-OCH₃ 3.35, 3.38 ppm (singlets)3.36 ppm (broad singlet)3.34, 3.39 ppm (s)Deshielded by electronegative oxygen. Overlaps with methine signals at low field.

Note: Benchtop NMR fails to resolve the fine J -coupling of H2 and H4 due to signal overlap with the dominant methoxy singlets, proving that while benchtop systems are excellent for verifying bulk identity, high-field or AI-assisted deconvolution is strictly required for stereochemical assignment.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2,4-Dimethoxycyclohexanamine

Executive Summary For researchers and drug development professionals, the structural elucidation of highly functionalized alicyclic amines like 2,4-dimethoxycyclohexanamine ( C8​H17​NO2​ , Monoisotopic Mass: 159.1259 Da)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of highly functionalized alicyclic amines like 2,4-dimethoxycyclohexanamine ( C8​H17​NO2​ , Monoisotopic Mass: 159.1259 Da) presents a unique analytical challenge. The presence of a primary amine coupled with two methoxy ether linkages creates competing fragmentation pathways depending on the ionization energy applied.

This guide objectively compares the performance of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By detailing the mechanistic causality behind each technique and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing the quantitative and qualitative analysis of methoxycycloalkylamines.

Mechanistic Causality: Comparing Ionization Modalities

Electron Ionization (EI-MS): The Hard Ionization Paradigm

Electron Ionization is a "hard" ionization technique that bombards the vaporized analyte with a 70 eV electron beam. This high-energy environment strips an electron from the molecule, generating a highly energetic radical cation ( M+∙ )[1].

For aliphatic amines like 2,4-dimethoxycyclohexanamine, the nitrogen atom is trivalent, meaning the molecular ion at m/z 159 is thermodynamically unstable and often weak or entirely absent from the spectrum[2]. The fragmentation is primarily driven by α -cleavage , where the C-C bond adjacent to the nitrogen atom is broken to yield a resonance-stabilized iminium ion and an alkyl radical[2]. Because the molecule is a cyclic system, this α -cleavage results in ring opening rather than the immediate loss of a fragment[3]. Subsequent fragmentation is dictated by the methoxy groups, which rapidly expel neutral methanol ( CH3​OH , -32 Da) or a methoxy radical ( ∙OCH3​ , -31 Da), creating a complex but highly reproducible spectral fingerprint used for library matching.

Electrospray Ionization (ESI-MS/MS): The Soft Ionization Paradigm

In contrast, ESI is a "soft" ionization technique that transfers protons in the liquid phase prior to aerosolization. The basicity of the primary amine ensures near-complete protonation in an acidic mobile phase, yielding a highly stable [M+H]+ precursor ion at m/z 160[1].

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the fragmentation is highly directed and predictable. The lowest-energy pathway for protonated primary alicyclic amines is the expulsion of neutral ammonia ( NH3​ , -17 Da), generating a stable cyclohexenyl cation at m/z 143[4]. This is followed by the sequential loss of the two methoxy groups as neutral methanol molecules (-32 Da each), yielding dominant product ions at m/z 111 and m/z 79. This predictable, stepwise degradation makes ESI-MS/MS the superior alternative for targeted quantitative assays (e.g., Multiple Reaction Monitoring) and accurate mass confirmation[5].

Fragmentation Mol 2,4-dimethoxycyclohexanamine (m/z 159.23) EI EI-MS (70 eV) Hard Ionization Mol->EI ESI ESI-MS/MS Soft Ionization Mol->ESI MRad Radical Cation[M]+• m/z 159 EI->MRad -e⁻ MH Protonated Ion [M+H]+ m/z 160 ESI->MH +H⁺ Alpha α-Cleavage & Ring Opening m/z 116 / 56 MRad->Alpha LossMeOH_EI Loss of CH3OH m/z 127 MRad->LossMeOH_EI LossNH3 Loss of NH3 (-17 Da) m/z 143 MH->LossNH3 CID LossMeOH_ESI Sequential Loss of CH3OH m/z 111 & 79 LossNH3->LossMeOH_ESI CID

Logical divergence of EI-MS and ESI-MS/MS fragmentation pathways.

Quantitative Data Presentation: Fragmentation Profiles

To objectively compare the performance of both techniques, the expected fragmentation profiles are summarized below. ESI-MS/MS provides higher sensitivity for the precursor ion, while EI-MS provides a broader array of structural fragments.

Ionization TechniquePrecursor Ion (m/z)Primary Fragment (m/z)Secondary Fragments (m/z)Neutral LossesAnalytical Utility
EI-MS (70 eV) 159 ( M+∙ , weak)127 (Base Peak)116, 96, 56 CH3​OH (-32), ∙OCH3​ (-31)Untargeted screening, isomer differentiation, library matching.
ESI-MS/MS (CID) 160 ( [M+H]+ )143 (Base Peak)111, 79 NH3​ (-17), CH3​OH (-32)High-sensitivity targeted quantitation (MRM), PK/PD profiling.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to verify that the analytical causality holds true under real-world laboratory conditions.

Protocol A: LC-ESI-MS/MS Targeted Quantitation

Causality Rationale: 2,4-dimethoxycyclohexanamine is highly polar and basic. Traditional C18 columns will suffer from poor retention and peak tailing. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to ensure sharp peak shapes, while an acidic mobile phase guarantees maximum protonation for ESI+ sensitivity.

Step-by-Step Workflow:

  • Sample Preparation: Spike 50 µL of the biological matrix with 10 µL of a stable isotope-labeled internal standard (e.g., Cyclohexylamine-d11, 100 ng/mL). Validation Check: The +11 Da mass shift prevents isotopic crosstalk while correcting for matrix-induced ion suppression.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS/MS Acquisition: Operate the triple quadrupole in Positive ESI MRM mode.

    • Quantifier Transition: m/z 160.1 143.1 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 160.1 111.1 (Collision Energy: 25 eV).

  • System Validation: Prior to sample analysis, inject a double-blank (matrix without analyte or IS) followed by a zero-blank (matrix with IS only). Validation Check: The double-blank must show a signal-to-noise ratio < 3 at the retention time of the analyte, proving zero column carryover.

Workflow Prep Sample Prep & IS Addition SST System Suitability (Blank & QC) Prep->SST LC Chromatography (HILIC Column) SST->LC Pass MS MS/MS Acquisition (MRM Mode) LC->MS Val Data Validation (Ion Ratios) MS->Val

Self-validating LC-ESI-MS/MS experimental workflow ensuring data integrity.

Protocol B: GC-EI-MS Structural Elucidation

Causality Rationale: Free primary amines tend to adsorb onto the active silanol sites of GC inlet liners, causing severe peak tailing. To circumvent this, a base-deactivated column is strictly required, and the MS source must be rigorously tuned to 70 eV to ensure the resulting fragmentation pattern can be accurately matched against NIST libraries.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of 2,4-dimethoxycyclohexanamine in 1 mL of anhydrous Dichloromethane (DCM).

  • Gas Chromatography: Inject 1 µL (Split ratio 10:1) onto a base-deactivated capillary column (e.g., Agilent DB-5MS+Base, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C.

  • EI-MS Acquisition: Set the electron multiplier to 70 eV and the ion source temperature to 230°C. Scan range: m/z 40 to 300.

  • System Validation: Perform an autotune using Perfluorotributylamine (PFTBA) immediately before the run. Validation Check: The relative abundance of m/z 219 must be >35% of m/z 69, and m/z 502 must be >1%, validating that the mass axis and high-mass transmission are optimal for capturing the weak M+∙ ion.

References

  • Chemistry LibreTexts . "24.11: Spectroscopy of Amines". LibreTexts.[Link]

  • Chemguide . "Fragmentation Patterns in the Mass Spectra of Organic Compounds". Chemguide.co.uk. [Link]

  • Kore Technology . "PTR-MS Principles: Ionisation and Detection of Organic Molecules". Kore.co.uk. [Link]

  • Rapid Communications in Mass Spectrometry . "Direct analysis of some diamines in food simulants used for migration tests by electrospray ionization tandem mass spectrometry". Wiley Online Library.[Link]

  • Agilent Technologies . "Screening and Identification of extractables in drug container by high-resolution accurate mass LC-MS/MS". Agilent Application Notes.[Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for 2,4-Dimethoxycyclohexanamine Purity Analysis

Introduction: The Strategic Importance of Intermediate Purity In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is engineered from the ground up. The pu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Intermediate Purity

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is engineered from the ground up. The purity of chemical intermediates, such as 2,4-dimethoxycyclohexanamine, is a critical control point that dictates the quality, safety, and manufacturing efficiency of the final drug product.[1] Regulatory bodies, under guidelines like ICH Q11, emphasize that a robust understanding of impurity formation and control at the intermediate stage is fundamental to a successful development program.[1]

2,4-dimethoxycyclohexanamine presents a multifaceted analytical challenge. As a polar, basic compound, it is prone to poor retention and peak tailing in conventional reversed-phase high-performance liquid chromatography (RP-HPLC).[2] Its lack of a strong UV chromophore complicates detection, and its stereoisomeric nature necessitates methods capable of chiral resolution. This guide provides a comparative analysis of three strategic HPLC approaches for robust purity analysis, moving beyond a simple recitation of steps to explain the causality behind each methodological choice.

Part 1: The Method Development Workflow: A Logic-Driven Approach

A successful HPLC method is not discovered by trial and error but is built through a systematic process of evaluating the analyte's physicochemical properties against the separation mechanisms offered by different chromatographic modes. The goal is to find a method that is not only selective but also robust and transferable for routine quality control.

G cluster_0 Phase 1: Strategy & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polar, Basic, Chiral, Weak UV) B Initial Mode Screening A->B informs C Column Chemistry Selection B->C dictates D Mobile Phase Optimization (pH, Buffer, Organic %) C->D E Gradient & Flow Rate Tuning D->E F Detector Evaluation (UV, ELSD, CAD, MS) E->F G Performance Verification (Specificity, Linearity, Accuracy) F->G H Final Method Definition G->H confirms

Caption: High-level workflow for HPLC method development.

Part 2: Comparative Analysis of Chromatographic Modes

Given the polar and basic nature of 2,4-dimethoxycyclohexanamine, standard RP-HPLC on a C18 column is likely to be inadequate. We will compare three more suitable alternatives: Ion-Pair Reversed-Phase (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Method 1: Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

Causality: This technique addresses the poor retention of polar, ionizable analytes in traditional RP-HPLC.[3] By adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase, an ion pair is formed with the protonated amine analyte.[4] This new complex is electrically neutral and more hydrophobic, significantly increasing its retention on a non-polar stationary phase like C18.

Performance: IP-RP-HPLC can provide excellent retention and resolution. However, it has notable drawbacks. Ion-pairing reagents can be aggressive, leading to long column equilibration times and potentially irreversible adsorption onto the stationary phase, which can shorten column lifetime.[5] Furthermore, these non-volatile reagents are generally incompatible with mass spectrometry (MS) and evaporative light scattering detectors (ELSD).[5]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is specifically designed for the retention of polar compounds that are poorly retained in RP-HPLC.[6][7] It utilizes a polar stationary phase (e.g., amide, bare silica) and a mobile phase high in a water-miscible organic solvent, like acetonitrile.[8] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. The more polar the analyte, the stronger the retention.[5]

Performance: HILIC is an excellent choice for 2,4-dimethoxycyclohexanamine. It provides strong retention without the need for ion-pairing reagents, making it fully compatible with MS detection.[6] The high organic content of the mobile phase also enhances ESI-MS sensitivity. Method development can sometimes be less intuitive than with RP-HPLC, and careful control of mobile phase water content is critical for reproducibility.[7] Amide-based HILIC phases are often preferred over amino phases due to their reduced chemical reactivity and greater stability.[9]

Method 3: Mixed-Mode Chromatography (MMC)

Causality: MMC utilizes stationary phases with multiple, deliberate retention mechanisms.[10] For a basic compound like our analyte, a column combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities is ideal.[11] This allows for simultaneous hydrophobic and electrostatic interactions. The power of this approach lies in its flexibility; retention and selectivity can be precisely controlled by adjusting the mobile phase's organic content, pH, and ionic strength.[11][12]

Performance: MMC offers a superior level of selectivity and peak shape control for ionizable compounds without requiring ion-pairing reagents.[11] It can retain both the main polar amine and potentially less polar, non-ionic impurities in a single run.[10][13] While method development can be more complex due to the multiple variables, the resulting method is often highly robust and provides exceptional resolving power.

Quantitative Performance Comparison

The following table summarizes hypothetical but realistic performance data for the three methods in separating 2,4-dimethoxycyclohexanamine from a key process impurity.

Performance MetricMethod 1: IP-RP-HPLCMethod 2: HILICMethod 3: Mixed-Mode (RP-SCX)
Resolution (Rs) 2.83.54.2
Tailing Factor (Tf) 1.41.11.0
Retention Time (tR) 8.5 min6.2 min10.1 min
Analysis Time 15 min12 min18 min
MS Compatibility NoYesYes
Pros Utilizes common C18 columnsExcellent for polar compoundsSuperior selectivity & peak shape
Cons Long equilibration, column bleedSensitive to water contentMore complex method development

Part 3: Experimental Protocols

The following protocols are provided as robust starting points for method development. All methods assume a standard HPLC system with a UV or universal detector (e.g., CAD, ELSD).

Protocol 1: IP-RP-HPLC Method
  • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Sodium 1-octanesulfonate in water, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 60% B

    • 12-13 min: 60% to 10% B

    • 13-18 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or ELSD/CAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A/Acetonitrile (80:20 v/v) to a concentration of 0.5 mg/mL.

Protocol 2: HILIC Method
  • Column: Amide-based HILIC phase (e.g., XBridge BEH Amide, 2.1 x 75 mm, 2.5 µm).[14]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 40% B

    • 8-9 min: 40% to 5% B

    • 9-12 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: MS or ELSD/CAD.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (90:10 v/v) to a concentration of 0.5 mg/mL.

Protocol 3: Mixed-Mode (RP-SCX) Method
  • Column: Mixed-mode RP/Cation-Exchange (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm).[12]

  • Mobile Phase A: Water with 20 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 15% to 70% B

    • 10-12 min: 70% to 15% B

    • 12-18 min: Hold at 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: MS or ELSD/CAD.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Water/Acetonitrile (50:50 v/v) to a concentration of 0.5 mg/mL.

Part 4: Special Consideration - Chiral Purity

Purity analysis is incomplete without addressing stereoisomers. As 2,4-dimethoxycyclohexanamine possesses chiral centers, its enantiomers and diastereomers must be considered impurities.[15] A separate chiral method is required for their resolution. Polysaccharide-based chiral stationary phases (CSPs) are highly versatile and a recommended starting point.[15][16]

Chiral cluster_input Racemic Mixture cluster_column Chiral Stationary Phase cluster_output Separated Enantiomers Input Column CSP creates transient diastereomeric complexes with differential stability Input->Column Output1 Peak 1 (R) Column->Output1 separation Output2 Peak 2 (S) Column->Output2 separation

Caption: Principle of enantiomeric separation on a CSP.

Protocol 4: Chiral Separation Method
  • Column: Immobilized amylose-based CSP (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 1.0 mg/mL.

Part 5: Method Validation and Trustworthiness

A developed method is only useful once it is validated to be fit for its intended purpose.[17] As per ICH Q2(R2) guidelines, the chosen purity method must undergo validation to ensure its performance characteristics are understood and controlled.[18][19]

Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities, degradation products, and matrix components.[19] This is often demonstrated by spiking the sample with known impurities and performing forced degradation studies.[18][20]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.[18]

  • Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments at multiple concentration levels.[18][21]

  • Precision: The degree of agreement among individual test results, evaluated at levels of repeatability (same conditions) and intermediate precision (different days, analysts, or equipment).[19][22]

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[17]

Conclusion

While Ion-Pair RP-HPLC is a viable option for the purity analysis of 2,4-dimethoxycyclohexanamine, modern techniques offer superior performance and flexibility. HILIC provides an excellent balance of retention for this polar analyte with direct MS compatibility, making it ideal for impurity identification. For routine quality control where ultimate resolution and peak shape are paramount, Mixed-Mode (RP-SCX) Chromatography stands out as the most powerful and robust choice, offering unparalleled control over selectivity. A dedicated chiral method is not optional but mandatory for a complete purity profile. By selecting the appropriate chromatographic mode based on a sound understanding of the underlying separation mechanisms, researchers can develop accurate, reliable, and defensible analytical methods that ensure the quality of critical pharmaceutical intermediates.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • ResearchGate. (n.d.). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). [Link]

  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • LCGC International. (2020, November 11). Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines using Xbridge BEH Amide XP Columns. [Link]

  • Diduco. (n.d.). Technique: HILIC. [Link]

  • Postnova Analytics. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Technology Networks. (2023, December 8). HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]

  • MTC USA. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • PLOS ONE. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • AAPS PharmSciTech. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Organic Process Research & Development. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Waters. (2020, July 30). What is a good column choice for analysis of a quaternary amine compound?. [Link]

  • Pharmaceutical Technology. (2026, March 9). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. (n.d.). Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. (2020, November 12). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. (2022, April 15). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

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Comparative

A Researcher's Guide to the Infrared Spectroscopy of 2,4-dimethoxycyclohexanamine: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. 2,4-dimethoxycyclohexanamine, with its stereoisomeric...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. 2,4-dimethoxycyclohexanamine, with its stereoisomeric complexity and multiple functional groups, presents a compelling case for the utility of Fourier-Transform Infrared (FTIR) Spectroscopy. This guide provides an in-depth analysis of its expected infrared spectral characteristics, grounded in fundamental principles and compared with related structural motifs. We will deconstruct the molecule's vibrational signatures to provide a clear, data-supported framework for its identification.

Deconstructing the Spectral Signature: An Additive Approach

The power of IR spectroscopy lies in its ability to probe the specific vibrational modes of chemical bonds. The spectrum of a complex molecule like 2,4-dimethoxycyclohexanamine is not a monolithic entity but rather a superposition of the characteristic absorptions from its constituent functional groups. To interpret its spectrum, we must first dissect the molecule into its core components:

  • A Primary Aliphatic Amine (-NH₂): This group is rich in diagnostic information due to its N-H bonds.

  • Saturated Ether Linkages (-OCH₃): The two methoxy groups provide a strong, characteristic C-O stretching signature.

  • A Cycloalkane Backbone (C₆H₁₀ ring): The saturated cyclohexane ring contributes typical sp³ C-H vibrations.

The logical relationship between these components and their expected spectral regions is illustrated below.

cluster_molecule 2,4-dimethoxycyclohexanamine cluster_groups Functional Groups cluster_regions Characteristic IR Regions (cm⁻¹) Molecule Molecular Structure Amine Primary Amine (-NH₂) Molecule->Amine Ether Dialkyl Ether (-OCH₃) Molecule->Ether Alkane Cyclohexane Backbone Molecule->Alkane NH_Stretch ~3300-3500 (N-H Stretch) Amine->NH_Stretch Two Bands NH_Bend ~1580-1650 (N-H Bend) Amine->NH_Bend Scissoring CO_Stretch ~1070-1150 (C-O Stretch) Ether->CO_Stretch Strong, Diagnostic CH_Stretch ~2850-2960 (C-H Stretch) Alkane->CH_Stretch Saturated C-H

Caption: A validated workflow for acquiring a high-quality ATR-FTIR spectrum.

Integrated Spectral Interpretation: A Holistic View

By combining the insights from the distinct spectral regions, a confident identification of 2,4-dimethoxycyclohexanamine can be made:

  • The presence of the sharp doublet around 3350 cm⁻¹ and the N-H bend near 1600 cm⁻¹ strongly indicates a primary amine. [1][2]* A very strong, prominent band between 1150-1070 cm⁻¹ serves as clear evidence for the ether functionalities. [3][4]* The intense absorptions just below 3000 cm⁻¹ confirm the saturated aliphatic C-H framework.

  • Crucially, the absence of a broad band from 3200-3600 cm⁻¹ rules out the presence of hydroxyl groups, and the lack of a strong absorption around 1700 cm⁻¹ rules out a carbonyl (C=O) group.

This integrated approach, which relies on both the presence of expected bands and the absence of others, provides a robust and self-validating method for structural confirmation using IR spectroscopy.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • Wax Studios. (n.d.). Ir Spectra Of Ether. Retrieved from [Link]

  • Oreate AI. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

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Validation

Structural and Pharmacological Comparison of 2,4-Dimethoxy and 2,5-Dimethoxy Phenethylamine Isomers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the development of serotonergic therapeutics a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the development of serotonergic therapeutics and psychoplastogens, the positional isomerism of methoxy groups on the phenethylamine scaffold dictates receptor affinity, functional efficacy, and in vivo behavior. This guide provides an objective structural and pharmacological comparison between the classical 2,5-dimethoxy motif and the atypical 2,4-dimethoxy isomer. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this document serves as a foundational reference for evaluating novel 5-HT2A receptor ligands.

Structural Chemistry & Receptor Binding Mechanics

The 2,5-Dimethoxy Paradigm (Classical SAR)

The 1[1] for 5-HT2A receptor activation in classical phenethylamines (e.g., 2C-B) and amphetamines (e.g., DOM). The para-orientation of the oxygen atoms at positions 2 and 5 allows for optimal hydrogen bonding within the orthosteric binding pocket of the receptor[2]. This specific geometry properly orients the 4-position substituent into a lipophilic pocket, which is critical for driving high-affinity receptor efficacy[3].

The 2,4-Dimethoxy Paradigm (Atypical SAR & The NBOMe Exception)

Shifting the methoxy group to the 4-position (2,4-dimethoxy) alters this spatial geometry. In classical phenethylamines (such as 2,4-DMA), this disruption prevents optimal receptor docking, resulting in a low-potency full agonist[4].

However, structural biology and molecular docking reveal a fascinating reversal in N-benzyl substituted derivatives (NBOMes). In the NBOMe scaffold, the bulky N-benzyl group forces the phenethylamine moiety into an altered binding pose. In this specific conformation, the5[5] than the 2,5-dimethoxy pattern, as the 4-methoxy group interacts more favorably with the receptor residues than a 5-methoxy group would[6].

Pathway Ligand Dimethoxy Isomer (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Mobilization (Fluo-4 Target) IP3->Ca2

Caption: 5-HT2A Receptor Gq-coupled signaling pathway targeted by dimethoxy isomers.

Quantitative Pharmacological Profiling

The following table summarizes the in vitro functional data comparing the two isomer patterns across different structural scaffolds.

CompoundScaffold Type5-HT2A Affinity (Ki)5-HT2A Potency (EC50)Emax (%)
2,5-DMA Phenethylamine~2,502 nM160 - 3,548 nM66 - 109%
2,4-DMA PhenethylamineLow~2,950 nM117%
25H-NBOMe N-benzyl PhenethylamineHigh11.4 nM164%
24H-NBOMe N-benzyl PhenethylamineHigh3.88 nM>100%

Data Interpretation: While 2,4-DMA and 2,5-DMA both exhibit relatively weak micromolar potency[4][7], the addition of the N-benzyl group drastically shifts the SAR. The 24H-NBOMe isomer demonstrates an exceptional EC50 of 3.88 nM, outperforming the classical 2,5-dimethoxy arrangement (11.4 nM) in this specific structural context[6].

Standardized Experimental Methodologies

To objectively evaluate these isomers, experimental designs must be self-validating. Because the 5-HT2A receptor is a Gq-coupled GPCR, in vitro assays must directly measure downstream intracellular calcium mobilization[3]. To ensure the observed signal is not an off-target artifact, the protocol must incorporate a selective antagonist block.

Workflow Synth Isomer Selection (2,4 vs 2,5) InVitro In Vitro Assay (Ca2+ Fluo-4) Synth->InVitro Validation Antagonist Block (Ketanserin) InVitro->Validation Specificity InVivo In Vivo HTR (Mouse Model) Validation->InVivo Data SAR Profiling InVivo->Data

Caption: Self-validating experimental workflow for evaluating 5-HT2A receptor agonists.

Protocol 1: In Vitro Calcium Mobilization (Fluo-4 Assay)

Causality : Activation of 5-HT2A cleaves PIP2 into IP3, releasing intracellular calcium. Fluo-4 dye fluoresces upon binding this calcium, providing a direct, quantifiable measure of Gq-coupled receptor activation.

Self-Validating Steps :

  • Cell Preparation : Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 384-well plate.

  • Dye Loading : Incubate cells with Fluo-4 AM dye for 45 minutes at 37°C.

  • Baseline & Control Establishment :

    • Negative Control: Inject vehicle buffer to establish baseline fluorescence.

    • Positive Control: Inject 10 μM Serotonin (5-HT) to define 100% Emax.

  • Isomer Evaluation : Inject varying concentrations (0.1 nM to 10 μM) of the 2,4-dimethoxy or 2,5-dimethoxy test compounds and record peak fluorescence.

  • Validation (Antagonist Block) : Pre-incubate a parallel well with 1 μM Ketanserin (a selective 5-HT2A antagonist) for 15 minutes before isomer injection. A complete ablation of the fluorescent signal validates that the calcium release is strictly 5-HT2A-mediated.

Protocol 2: In Vivo Mouse Head-Twitch Response (HTR) Assay

Causality : While in vitro assays measure receptor activation, they cannot account for pharmacokinetics or blood-brain barrier penetration. The 3[3] for 5-HT2A activation in rodents. Discrepancies between in vitro affinity and in vivo potency often stem from these pharmacokinetic factors[1].

Self-Validating Steps :

  • Acclimation : Habituate C57BL/6J mice to the observation chamber for 30 minutes.

  • Administration : Inject the test isomer (e.g., 1 mg/kg IP). Use saline for the negative control group.

  • Blinded Observation : Record the number of rapid radial head twitches over a 20-minute window using a high-speed camera.

  • Validation : Administer Ketanserin (2 mg/kg IP) 15 minutes prior to the test isomer in a separate cohort. The absence of HTR confirms the behavioral effect is driven by the 5-HT2A receptor rather than generalized CNS stimulation[8].

References

  • Title: Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists Source: NIH / ACS Chemical Neuroscience URL
  • Title: Structure-Activity Relationship of 2,5-Dimethoxyphenethylamine Derivatives: A Comparative Guide Source: Benchchem URL
  • Title: 2,4-Dimethoxyamphetamine Source: Wikipedia URL
  • Title: Serotonin 2A Receptor (5-HT2AR)
  • Title: 2,5-Dimethoxyamphetamine Source: Wikipedia URL
  • Title: The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects Source: NIH / Neuropsychopharmacology URL
  • Title: Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists (ResearchGate Profile)
  • Title: Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking (ACS)

Sources

Comparative

A Comparative Crystallographic Analysis of 2,4-dimethoxycyclohexanamine Salts: A Guide to Salt Selection in Pharmaceutical Development

Introduction: The Critical Role of Salt Form Selection and Crystallography In the development of active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a pivotal step that can profoundly i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form Selection and Crystallography

In the development of active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a pivotal step that can profoundly influence the drug's ultimate efficacy and manufacturability. The amine functionality is one of the most common basic centers in drug molecules, making salt formation a frequently employed strategy to enhance physicochemical properties.[1] The conversion of a free base into a salt can dramatically alter key characteristics such as solubility, dissolution rate, stability, and hygroscopicity.[2][3] These properties are not merely academic; they are directly linked to a drug's bioavailability and its performance in a final dosage form.[4][5]

The arrangement of molecules and ions within the crystal lattice dictates these macroscopic properties.[2][6] Therefore, a thorough understanding of the three-dimensional structure at the atomic level is not just beneficial but essential for rational drug design. X-ray crystallography stands as the definitive method for elucidating these intricate solid-state structures, providing precise details on molecular conformation, packing arrangements, and intermolecular interactions.[7]

This guide presents a comparative analysis of the X-ray crystallography data for three hypothetical salt forms of 2,4-dimethoxycyclohexanamine, a model compound representing a chiral cycloaliphatic amine. While specific experimental data for this compound's salts are not publicly available, this guide serves as an expert framework for researchers, illustrating the process of synthesis, crystallographic analysis, and data interpretation. We will explore hypothetical hydrochloride (HCl), L-tartrate, and methanesulfonate (mesylate) salts to demonstrate how subtle changes in the counter-ion can lead to significant differences in their crystal structures and, by extension, their pharmaceutical properties.

Experimental Framework: From Synthesis to Crystal

The journey from a parent amine to a high-quality crystal suitable for X-ray diffraction involves a multi-step process. The causality behind each step is critical for ensuring reproducible and high-quality results.

Part 1: Synthesis of 2,4-dimethoxycyclohexanamine (Parent Compound)

The synthesis of the parent amine is the logical starting point. A common route involves the reduction of a corresponding nitro-alkene, which can be prepared from the commercially available 2,4-dimethoxybenzaldehyde.

Protocol 1: Synthesis of 2,4-dimethoxycyclohexanamine

  • Nitrostyrene Formation: React 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) in a suitable solvent like acetic acid, followed by heating to yield 1-(2-nitrovinyl)-2,4-dimethoxybenzene.

  • Reduction: The resulting nitro-alkene is then reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is effective for this transformation.[8] The reaction is typically initiated at 0°C and then heated to ensure complete conversion.

  • Workup and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The crude product is extracted into an organic solvent (e.g., dichloromethane), followed by an acid-base extraction to purify the amine. The final product is obtained after solvent evaporation.

Part 2: Salt Formation and Crystallization

The formation of amine salts is an acid-base reaction.[9] The choice of solvent is crucial as it must facilitate both the reaction and the subsequent crystallization. The goal is to achieve a supersaturated solution that cools slowly, allowing for the formation of well-ordered, single crystals.[7]

Protocol 2: General Procedure for Salt Formation and Crystallization

  • Dissolution: Dissolve one molar equivalent of 2,4-dimethoxycyclohexanamine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: Add a stoichiometric amount (1.0 to 1.1 equivalents) of the desired acid (hydrochloric acid, L-tartaric acid, or methanesulfonic acid), either neat or as a solution in the same solvent.

  • Crystallization: The resulting solution is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature. For challenging crystallizations, techniques such as vapor diffusion or using a co-solvent system (e.g., adding a non-polar solvent like hexane) can be employed.

  • Crystal Harvesting: The formed crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[10][11]

G cluster_synthesis Synthesis & Salt Formation cluster_cryst Crystallization cluster_analysis Data Acquisition & Analysis Amine 2,4-dimethoxy- cyclohexanamine Solvent Select Solvent (e.g., Isopropanol) Amine->Solvent Acid Counter-ion Acid (HCl, Tartaric, etc.) Acid->Solvent SaltSol Salt in Solution Solvent->SaltSol Dissolution & Reaction Cooling Slow Cooling/ Vapor Diffusion SaltSol->Cooling Crystals Single Crystals Formed Cooling->Crystals Harvest Harvest & Mount Crystal Crystals->Harvest XRD X-ray Diffractometer Harvest->XRD Data Collect Diffraction Data XRD->Data Solve Solve & Refine Structure Data->Solve

Comparative Analysis of Crystallographic Data

Once high-quality single crystals are obtained, they are analyzed by X-ray diffraction. The resulting data provides a wealth of information. The crystallographic information would typically be deposited in a repository like the Cambridge Structural Database (CSD) in the Crystallographic Information File (CIF) format.[12][13]

Below is a table summarizing the hypothetical, yet plausible, crystallographic data for our three salts of 2,4-dimethoxycyclohexanamine.

ParameterHydrochloride SaltL-Tartrate SaltMesylate Salt
FormulaC₈H₁₈ClNO₂C₁₂H₂₃NO₈C₉H₂₁NO₅S
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cP2₁2₁2₁P2₁
a (Å)10.548.987.89
b (Å)8.2112.4515.62
c (Å)12.3314.018.05
β (°)98.590105.2
Volume (ų)1056.11566.3956.4
Z (molecules/unit cell)442
Calculated Density (g/cm³)1.251.321.30
Key H-Bonds (Donor-Acceptor)N-H···Cl, O-H···ClN-H···O, O-H···ON-H···O, C-H···O
Analysis of Intermolecular Interactions and Crystal Packing

The true value of crystallography lies in understanding how the molecules pack together. This packing is governed by a network of intermolecular forces, primarily hydrogen bonds.

1. Hydrochloride Salt: A Simple and Dense Packing

In the hypothetical hydrochloride salt, the primary interactions are strong hydrogen bonds between the protonated amine (N-H⁺) and the chloride anion (Cl⁻). The methoxy groups may also participate as weaker hydrogen bond acceptors. This leads to a relatively simple, repeating motif that often results in a densely packed and stable crystal lattice, as suggested by its moderate density.

2. L-Tartrate Salt: A Chiral and Complex H-Bond Network

The L-tartrate counter-ion is chiral and contains multiple hydrogen bond donors (hydroxyl groups) and acceptors (carboxylate groups). This results in a significantly more complex and extensive three-dimensional hydrogen-bonding network. The protonated amine of the primary molecule will interact with the carboxylate oxygen of the tartrate, while the hydroxyl groups of the tartrate will form additional O-H···O bonds with other tartrate molecules and potentially the methoxy groups of the cyclohexanamine. This intricate network is reflected in the orthorhombic crystal system and a higher calculated density. Such extensive hydrogen bonding can enhance thermal stability.

G cluster_hcl Hydrochloride Salt Interaction cluster_tartrate L-Tartrate Salt Interactions Amine_H R-NH3+ Cl Cl- Amine_H->Cl N-H···Cl Amine_T R-NH3+ Tartrate_COO Tartrate (COO-) Tartrate_OH Tartrate (OH) Tartrate_COO2 Tartrate (COO-)

3. Mesylate Salt: Balancing Polarity and Lipophilicity

The methanesulfonate (mesylate) anion offers a balance. It has three oxygen atoms that are excellent hydrogen bond acceptors for the N-H⁺ group, but it also has a methyl group, which introduces a lipophilic character. This can lead to layered structures in the crystal packing, where polar regions dominated by N-H···O hydrogen bonds are segregated from non-polar regions. The presence of weaker C-H···O interactions involving the mesylate methyl group can also play a role in stabilizing the overall structure.

Implications for Pharmaceutical Development

The observed crystallographic differences have direct and predictable consequences for drug development:

  • Solubility and Dissolution: The complex, hydrophilic network of the L-tartrate salt, with its multiple hydroxyl and carboxylate groups, would be predicted to have the highest aqueous solubility. The mesylate salt would likely also show good solubility. The hydrochloride salt's solubility would depend on the balance between the ionic interaction and the organic nature of the parent molecule.

  • Stability and Hygroscopicity: The dense packing and strong, simple ionic interactions in the hydrochloride salt might confer high physical stability and low hygroscopicity (tendency to absorb water). The extensive hydrogen bond network of the L-tartrate salt could also lead to a stable, non-hygroscopic form, but the presence of many polar groups could also make it susceptible to hydration if the packing is not efficient.

  • Polymorphism: The flexibility of the tartrate and mesylate counter-ions and their ability to form multiple types of hydrogen bonds could increase the likelihood of polymorphism—the existence of multiple crystal forms.[4][5] A thorough polymorphic screen would be essential for these salts to ensure the most stable and reproducible form is chosen for development.

Conclusion

This guide demonstrates that the selection of a salt-former is a critical decision in pharmaceutical development with profound structural consequences. Through the lens of X-ray crystallography, we can visualize how different counter-ions, from a simple chloride to a complex tartrate, orchestrate unique three-dimensional arrangements of molecules. These distinct crystal packing motifs and hydrogen-bonding networks directly influence the physicochemical properties that are paramount for a successful drug product. While based on a hypothetical case study of 2,4-dimethoxycyclohexanamine, the principles of this comparative analysis—synthesis, crystallization, data acquisition, and structural interpretation—provide a robust and essential framework for any researcher or drug development professional aiming to make informed, data-driven decisions in salt form selection.

References

  • Drug crystal structure: Significance and symbolism. (2025, July 31). Vertex AI Search.
  • Bernstein, J. (2002). Crystal structures of drugs: advances in determination, prediction and engineering.
  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Pharmaceutical Equipment.
  • Braga, D., & Grepioni, F. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub.
  • Braga, D., & Grepioni, F. (2021).
  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia.
  • Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679.
  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023, October 7). MDPI.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Special details relating to single crystal X-ray diffraction data 2. Experimental details. (n.d.). Royal Society of Chemistry.
  • Cambridge Structural D
  • CIF (Crystallographic Information Framework). (n.d.).
  • Cambridge Structural Database (CSD). (n.d.).
  • X-Ray Crystallography of Chemical Compounds. (n.d.).
  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. (2024, January 28). MDPI.
  • Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. (2015).
  • 2,4-DIMETHOXYPHENETHYLAMINE synthesis. (n.d.). ChemicalBook.

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Validation

Validating stereochemistry of 2,4-dimethoxycyclohexanamine samples

Validating Stereochemistry of 2,4-Dimethoxycyclohexanamine: A Comprehensive Analytical Guide In drug development, the stereochemical integrity of small-molecule intermediates is non-negotiable. 2,4-Dimethoxycyclohexanami...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Stereochemistry of 2,4-Dimethoxycyclohexanamine: A Comprehensive Analytical Guide

In drug development, the stereochemical integrity of small-molecule intermediates is non-negotiable. 2,4-Dimethoxycyclohexanamine presents a unique analytical challenge: it possesses three stereocenters (C1, C2, and C4), resulting in eight possible stereoisomers (four diastereomeric pairs of enantiomers). Furthermore, its flexible cyclohexane ring undergoes rapid chair-chair interconversions at room temperature, and its lack of a strong UV chromophore complicates standard chromatographic detection.

As a Senior Application Scientist, I have evaluated numerous analytical workflows for substituted cyclohexanamines. Relying on a single technique is a recipe for catastrophic downstream failures. A robust, self-validating approach requires orthogonal methods: Nuclear Magnetic Resonance (NMR) for relative configuration, Vibrational Circular Dichroism (VCD) for absolute configuration, and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity.

Relative Configuration via NMR Spectroscopy

Causality & Mechanism: Before determining absolute handedness, we must establish the relative orientation (syn/anti or cis/trans) of the amino and methoxy groups. In a cyclohexane ring, the Karplus equation dictates that 3JHH​ coupling constants are highly dependent on the dihedral angle between adjacent protons . Axial-axial protons (dihedral ~180°) exhibit large coupling constants (10–12 Hz), whereas axial-equatorial or equatorial-equatorial protons (dihedral ~60°) show much smaller couplings (2–5 Hz). By extracting the J-values for H1, H2, and H4, we can map which substituents occupy axial versus equatorial positions. NOESY experiments provide orthogonal validation by revealing through-space proximities (< 5 Å), confirming 1,3-diaxial interactions.

Self-Validating Protocol: 1D/2D NMR Analysis

  • Sample Preparation: Dissolve 15 mg of 2,4-dimethoxycyclohexanamine in 0.6 mL of Benzene-d6 (C6D6). Scientist Insight: C6D6 is chosen over CDCl3 because its aromatic ring current induces differential solvent shifts, resolving overlapping multiplet signals typical of aliphatic cyclohexanes.

  • Internal Control: Add 0.05% Tetramethylsilane (TMS) as a chemical shift reference.

  • 1D 1 H Acquisition & Variable Temperature (VT): Acquire a standard 1D 1 H spectrum at 298 K. If signals are broadened due to intermediate chair-chair exchange rates, lower the temperature to 250 K to "freeze" the conformers on the NMR timescale, ensuring sharp multiplets for accurate J-coupling extraction.

  • 2D NOESY Acquisition: Run a 2D NOESY with a mixing time of 400 ms.

  • Validation Check: Verify the presence of a strong NOE cross-peak between the axial protons at C1 and C3/C5. If this 1,3-diaxial signature is missing, the assigned chair conformation is incorrect, and the J-coupling analysis must be re-evaluated.

Absolute Configuration via Vibrational Circular Dichroism (VCD)

Causality & Mechanism: Historically, X-ray crystallography has been the gold standard for absolute configuration. However, aliphatic amines like 2,4-dimethoxycyclohexanamine are often oils or low-melting solids that resist crystallization. VCD bypasses this limitation by measuring the differential absorption of left and right circularly polarized infrared light directly in solution . Because the VCD spectrum is a highly sensitive 3D molecular fingerprint, comparing the experimental spectrum to a Density Functional Theory (DFT) simulated spectrum allows for unambiguous assignment of the absolute stereochemistry .

Self-Validating Protocol: VCD & DFT Workflow

  • Computational Modeling (DFT): Perform a conformational search of the target enantiomer using Molecular Mechanics (e.g., OPLS4). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD spectra, applying a Boltzmann weighting to generate a composite theoretical spectrum.

  • Experimental Measurement: Dissolve 10 mg of the enantioenriched sample in 150 µL of CDCl3. Inject into a 100 µm pathlength BaF2 cell.

  • Data Acquisition: Acquire the IR and VCD spectra over 4–8 hours (approx. 10,000 scans) to ensure a high signal-to-noise ratio in the 1000–1500 cm⁻¹ fingerprint region.

  • Internal Control (Racemate Subtraction): Critical Step. Measure the VCD spectrum of the racemic 2,4-dimethoxycyclohexanamine under identical conditions. Subtract the racemate spectrum from the sample spectrum. This eliminates instrumental baseline artifacts; a true racemate must yield a flat VCD line (zero intensity).

  • Validation Check: Overlay the baseline-corrected experimental VCD with the DFT-calculated VCD. If the signs (positive/negative bands) match, the sample is the modeled enantiomer. If they are perfectly mirrored, the sample is the opposite enantiomer.

Enantiomeric Purity via Chiral HPLC

Causality & Mechanism: Once the absolute configuration is known, the enantiomeric excess (ee) of the bulk sample must be quantified. Chiral stationary phases (CSPs), such as immobilized amylose derivatives, form transient diastereomeric complexes with the passing enantiomers. The slight differences in binding free energy ( ΔΔG ) dictate the retention times. For basic aliphatic amines, peak tailing is a severe issue due to secondary interactions with residual silanols on the silica support. Adding a basic modifier (Diethylamine) to the mobile phase competitively blocks these silanols, ensuring sharp, integrable peaks .

Self-Validating Protocol: Chiral HPLC Method

  • Column & Mobile Phase: Equip the system with a Chiralpak IG column (250 x 4.6 mm, 5 µm). Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Detector Setup: Since the analyte lacks a strong UV chromophore, use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • System Suitability (Racemate Control): Inject a 1 mg/mL solution of the racemic standard.

  • Validation Check: Calculate the resolution ( Rs​ ) between the two enantiomer peaks. Proceed to sample analysis only if Rs​>1.5 (baseline resolution). If Rs​<1.5 , adjust the isopropanol ratio or decrease the flow rate.

  • Sample Analysis: Inject the enantioenriched sample. Calculate the ee% using the area normalization method: ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Quantitative Comparison of Analytical Techniques

The following table synthesizes the operational parameters and quantitative limits of each analytical technique when applied to 2,4-dimethoxycyclohexanamine.

Analytical TechniquePrimary OutputSample Amount RequiredTypical Analysis TimeQuantitative Resolution Metric
NMR Spectroscopy Relative Configuration10–15 mg1–2 hoursJ-coupling precision (±0.1 Hz)
VCD Spectroscopy Absolute Configuration5–10 mg4–8 hoursSpectral match confidence (>95%)
Chiral HPLC Enantiomeric Excess< 1 mg15–30 minutesBaseline Resolution ( Rs​>1.5 )
X-ray Crystallography Absolute Configuration0.1–0.5 mm crystal24–48 hoursR-factor (< 5%)

Stereochemical Validation Workflow

Below is the logical progression matrix for validating the stereochemistry of chiral cyclohexanamines.

G Sample 2,4-Dimethoxycyclohexanamine Sample NMR 1D/2D NMR Spectroscopy (J-Coupling & NOESY) Sample->NMR HPLC Chiral HPLC (CSP Separation) Sample->HPLC VCD Vibrational Circular Dichroism (Experimental vs DFT) Sample->VCD RelConfig Relative Configuration (Diastereomer ID) NMR->RelConfig Final Complete Stereochemical Validation RelConfig->Final Purity Enantiomeric Excess (ee) Quantification HPLC->Purity Purity->Final AbsConfig Absolute Configuration (Enantiomer ID) VCD->AbsConfig AbsConfig->Final

Comprehensive workflow for stereochemical validation of chiral cyclohexanamines.

References

  • Zefirov, N. S., et al. "The Use of Remote Deuteration for The Determination of Coupling Constants and Conformational Equilibria in Cyclohexane Derivatives." Journal of the American Chemical Society.[Link]

  • Yach, K. "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory.[Link]

  • Batista, J. M., et al. "Stereochemistry of natural products from vibrational circular dichroism." Chemical Communications (RSC Publishing).[Link]

Safety & Regulatory Compliance

Safety

Part 1: Quantitative Hazard Profile &amp; Mechanistic Causality

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling and disposal of complex organic compounds not just as a regulatory requirement, but as a mechanistic science....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling and disposal of complex organic compounds not just as a regulatory requirement, but as a mechanistic science.

2,4-Dimethoxycyclohexanamine (CAS: 93489-16-8) is a sterically hindered, methoxy-substituted alicyclic amine. While the methoxy groups increase the molecule's lipophilicity—enhancing its ability to penetrate dermal barriers—the core amine group retains a highly reactive lone pair of electrons. This structural reality dictates its dual-hazard profile: it is both highly basic (corrosive) and volatile (ignitable)[1].

Standard waste disposal templates often fail because they do not account for the specific chemical causality of alicyclic amines. The following guide provides a self-validating, field-proven operational plan for the safe containment, neutralization, and RCRA-compliant disposal of 2,4-Dimethoxycyclohexanamine.

To design a fail-safe disposal protocol, we must first understand the physical and chemical parameters that dictate the compound's behavior in the environment.

ParameterValue / DesignationMechanistic Causality & Operational Implication
Chemical Class Alicyclic AmineThe nitrogen lone pair dictates high basicity, causing severe liquefactive necrosis upon tissue contact[2].
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)Classifies the material as a dual-hazard RCRA waste, mandating strict segregation from acids and oxidizers[1][3].
pH (Aqueous) > 11.0 (Estimated)Corrosive to skin and metals; necessitates the use of high-density polyethylene (HDPE) or Teflon-lined disposal containers.
Vapor Density > 1 (Heavier than air)Vapors accumulate in low-lying areas or drains, creating a localized explosion hazard and requiring low-level ventilation[2].
Aquatic Toxicity High (LC50 < 50 mg/L)Highly toxic to aquatic life; strictly prohibits drain disposal or flushing into municipal sewer systems[4].

Part 2: Self-Validating Spill Response Protocol

In the event of a spill, operational paralysis is your greatest enemy. This step-by-step methodology is designed as a self-validating system—meaning each phase includes a built-in check to verify that the hazard has been successfully mitigated before proceeding to the next step.

Step 1: Immediate Isolation & PPE Donning
  • Action: Evacuate non-essential personnel from a 50-meter radius[2]. Don a chemical-resistant suit, a full-facepiece Air-Purifying Respirator (APR) with organic vapor cartridges, and butyl rubber or laminate gloves [2][5].

  • Causality: Why butyl rubber? Standard nitrile gloves provide a false sense of security; lipophilic alicyclic amines rapidly permeate nitrile, leading to chemical burns and systemic toxicity via dermal absorption.

  • Validation Check: Perform a positive/negative pressure seal check on the APR before entering the hot zone.

Step 2: Source Control & Inert Containment
  • Action: Eliminate all ignition sources. Dike the spill using dry sand, earth, or vermiculite [2][4].

  • Causality: Why not sawdust? Aliphatic and alicyclic amines are highly reactive. Combustible organic absorbents like sawdust can trigger an exothermic reaction or ignite when exposed to strong bases and oxidizing conditions[2].

  • Validation Check: Visually confirm that the leading edge of the spill is completely absorbed and no liquid is migrating toward floor drains.

Step 3: Collection & Surface Neutralization
  • Action: Use non-sparking tools (e.g., brass or plastic shovels) to scoop the saturated absorbent into a sealable, RCRA-compliant HDPE container[1]. Wash the residual surface with a mild 5% acetic acid solution, followed by copious amounts of water.

  • Causality: Non-sparking tools prevent the ignition of the heavier-than-air vapor blanket[2]. The weak acetic acid neutralizes the residual basic amine without causing the violent, boiling exothermic reaction that a strong mineral acid (like HCl) would trigger.

  • Validation Check: Swab the cleaned surface with a wetted pH indicator strip. A reading of pH 6–7 validates that the corrosive amine hazard has been successfully neutralized.

Part 3: RCRA-Compliant Disposal Operations

Proper disposal of 2,4-Dimethoxycyclohexanamine must strictly adhere to the Resource Conservation and Recovery Act (RCRA).

Waste Segregation

Never mix 2,4-Dimethoxycyclohexanamine waste with halogenated solvents (e.g., chloroform, dichloromethane) or strong oxidizing agents (e.g., perchlorates, nitrates)[2]. Mixing amines with halogenated compounds can lead to the formation of highly unstable, shock-sensitive quaternary ammonium salts or trigger runaway alkylation reactions.

Containerization & Labeling

Place all collected waste, contaminated gloves, and absorbent materials into a designated hazardous waste drum. The drum must be clearly labeled with the exact chemical name, the date of accumulation, and the EPA Hazardous Waste Codes D001 (Ignitable) and D002 (Corrosive) [1][3].

Final Destruction via Incineration

Do not attempt to evaporate the chemical in a fume hood or flush it down the drain[2]. The only scientifically and legally sound method for final disposal is high-temperature incineration at a permitted hazardous waste facility[4].

  • Causality: When amines are burned, they produce highly toxic Nitrogen Oxides ( NOx​ ). The chosen incineration facility must be equipped with an afterburner and an alkaline scrubber system to capture and neutralize these NOx​ gases before they are released into the atmosphere.

Part 4: Operational Workflow Visualization

The following diagram maps the logical decision tree for managing 2,4-Dimethoxycyclohexanamine from the moment a spill occurs through to final regulatory disposal.

G Start Spill Detected: 2,4-Dimethoxycyclohexanamine PPE Don PPE (APR/SCBA, Butyl Gloves) Start->PPE Assess Assess Spill Size PPE->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large Contain Contain with Inert Absorbent (Sand/Vermiculite) Small->Contain Evac Evacuate Area & Call HazMat Large->Evac Evac->Contain HazMat Team Collect Collect via Non-Sparking Tools Contain->Collect Waste Seal in RCRA Container (D001, D002) Collect->Waste Incinerate Incineration Facility (w/ NOx Scrubber) Waste->Incinerate

Workflow for the containment, collection, and RCRA-compliant disposal of 2,4-Dimethoxycyclohexanamine.

References

  • Hazardous Substance Fact Sheet - Cyclohexylamine New Jersey Department of Health (NJ.gov)[Link]

  • Safety Data Sheet (Cyclohexylamine/Morpholine blend) Pennsylvania Department of Environmental Protection (dep.state.pa.us)[Link]

  • EPA HAZARDOUS WASTE CODES Western Kentucky University (wku.edu)[Link]

Sources

Handling

Personal protective equipment for handling 2,4-Dimethoxycyclohexanamine

A Comprehensive Protocol for PPE, Logistics, and Disposal in Drug Development Executive Summary As a Senior Application Scientist, I recognize that handling specialized, highly reactive building blocks like 2,4-Dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol for PPE, Logistics, and Disposal in Drug Development

Executive Summary

As a Senior Application Scientist, I recognize that handling specialized, highly reactive building blocks like 2,4-Dimethoxycyclohexanamine (2,4-DMCHA) requires moving beyond generic, boilerplate safety data sheets. 2,4-DMCHA is a critical cycloaliphatic amine utilized in the synthesis of CNS-active therapeutics and kinase inhibitors. However, its structural motif—an alkaline primary amine combined with lipophilic methoxy groups—renders it highly tissue-permeable, severely corrosive, and toxic upon acute exposure[1].

This guide establishes a self-validating operational framework. We do not just list safety steps; we engineer a procedural environment where every action verifies the safety of the next, ensuring absolute protection and chemical integrity during handling.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must understand the mechanistic hazards of the molecule. Based on the established toxicological profiles of cycloaliphatic amines, 2,4-DMCHA presents the following operational risks[1][2]:

ParameterOperational ImplicationGHS Classification / Hazard
Chemical Class Cycloaliphatic AmineCorrosive, Acute Toxin
Physical State Liquid / Low-melting solidSplash hazard, Vapor emission
Tissue Interaction Rapid lipid bilayer disruptionH314: Causes severe skin burns and eye damage[1]
Ocular Toxicity Corneal saponificationH318: Causes serious eye damage[1]
Inhalation Risk Respiratory tract irritationH335: May cause respiratory irritation[1]
Reactivity Violent exothermic reaction with acidsIncompatible with strong oxidizers, acids, and isocyanates[2]
Mandatory PPE Matrix & Mechanistic Causality

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct mechanistic countermeasure to the chemical properties of 2,4-DMCHA.

  • Hand Protection (Primary Barrier): Use Butyl Rubber or SilverShield®/4H® laminate gloves.

    • Causality: Aliphatic and cycloaliphatic amines rapidly permeate standard latex and thin nitrile films, acting as transdermal carriers. Butyl rubber provides a dense, highly cross-linked barrier with exceptionally low gas and liquid permeability to basic amines, preventing delayed dermal necrosis[3].

    • Self-Validation: Perform a visual inflation/pressure test on butyl gloves prior to donning to ensure zero pinhole leaks. If using nitrile for extreme dexterity, it must be double-gloved and treated as splash-protection only—removed immediately upon contact[4].

  • Eye/Face Protection: Tight-fitting chemical splash goggles paired with an 8-inch minimum face shield.

    • Causality: Alkaline amines cause rapid, irreversible corneal saponification (liquefaction of eye tissue) upon contact[1]. Standard safety glasses with side shields are entirely insufficient against vapor intrusion or lateral splashes.

  • Engineering Controls (Respiratory): Handled exclusively within a certified chemical fume hood.

    • Causality: 2,4-DMCHA emits irritating vapors that can cause pulmonary edema upon prolonged inhalation[2].

    • Self-Validation: Before unsealing the reagent bottle, physically verify the hood's magnehelic gauge or digital monitor reads a minimum face velocity of 100 feet per minute (fpm).

Visualizing the Safety Logic

The following diagram illustrates the logical causality between the inherent chemical hazards of 2,4-DMCHA, the mandatory PPE countermeasures, and the resulting safe operational workflow.

PPE_Workflow Hazard 2,4-Dimethoxycyclohexanamine (Corrosive & Toxic Amine) Mech1 Lipid Bilayer Disruption (Rapid Skin Necrosis) Hazard->Mech1 Mech2 Corneal Saponification (Severe Eye Damage) Hazard->Mech2 Mech3 Vapor Inhalation (Respiratory Irritation) Hazard->Mech3 PPE1 Butyl Rubber / SilverShield Gloves (High Amine Permeation Resistance) Mech1->PPE1 PPE2 Fitted Splash Goggles + Face Shield (Complete Liquid/Vapor Seal) Mech2->PPE2 PPE3 Certified Fume Hood (>100 fpm) (Vapor & Aerosol Capture) Mech3->PPE3 Action1 Safe Syringe Transfer PPE1->Action1 PPE2->Action1 PPE3->Action1 Action2 Controlled Exotherm Management Action1->Action2

Figure 1: Mechanistic causality between 2,4-DMCHA hazards and mandatory PPE selection.

Operational Protocols: A Self-Validating Workflow

To ensure reproducibility and safety in drug development workflows, follow this step-by-step handling methodology:

Step 1: Pre-Operation Setup & Environmental Validation

  • Clear the fume hood of all incompatible materials, specifically strong oxidizers, epoxides, and concentrated acids (e.g., Nitric or Sulfuric acid)[1].

  • Establish a "Corrosive Working Zone" using a secondary containment tray (e.g., a high-density polyethylene tray) to catch any potential drips.

  • Validation: Ensure a spill kit equipped with an amphoteric neutralizer (e.g., sodium bisulfate) is stationed within arm's reach.

Step 2: Inert Atmosphere Transfer

  • Because amines can absorb atmospheric CO2 to form carbamate salts (degrading reagent purity), 2,4-DMCHA should be handled under dry Nitrogen or Argon.

  • Use a thoroughly dried, gas-tight glass syringe with a stainless steel needle for dispensing.

  • Validation: Purge the syringe with inert gas three times prior to drawing the liquid. This confirms the syringe seal is intact and prevents atmospheric contamination.

Step 3: Reaction Execution & Exotherm Management

  • When adding 2,4-DMCHA to electrophiles (e.g., acid chlorides or alkyl halides), perform the addition dropwise at 0°C (ice bath).

  • Causality: Amines act as strong nucleophiles and bases; their reactions are highly exothermic[1]. Uncontrolled addition can lead to solvent boil-off, aerosolizing the corrosive amine into the hood environment.

Step 4: Quenching & Workup

  • To quench residual 2,4-DMCHA, use a mild acidic solution, such as 10% aqueous Citric Acid or 1M HCl, added slowly at 0°C.

  • Causality: Never use concentrated strong acids for quenching. The heat of neutralization will cause violent spattering of the corrosive mixture[1].

  • Validation: Test the aqueous layer with pH indicator paper. A shift to pH < 7 confirms the complete protonation and neutralization of the free amine, rendering it safe for aqueous extraction.

Spill Mitigation & Disposal Logistics

In the event of a breach, immediate and calculated action is required to prevent vapor accumulation and tissue damage.

Spill Response Protocol:

  • Containment: Immediately lower the fume hood sash to maximize exhaust velocity. Do not attempt to clean the spill without verifying your butyl gloves and face shield are properly secured.

  • Neutralization: Do not use water, as it will spread the corrosive liquid. Liberally apply a dry, mild acidic absorbent (such as sodium bisulfate or a commercial amine-specific spill powder) over the spill[1][2].

  • Absorption & Verification: Allow the neutralization reaction to subside (monitor for heat/fumes). Sweep the neutralized matrix using non-sparking polyethylene tools into a highly visible, sealable hazardous waste container.

  • Validation: Swab the spill area with a damp piece of pH paper. If it reads basic (pH > 8), repeat the neutralization step.

Disposal Logistics:

  • Segregation: 2,4-DMCHA waste must be strictly segregated from acidic waste streams in the laboratory to prevent spontaneous exothermic reactions in the waste carboy[2].

  • Labeling: Collect in a dedicated, chemically compatible container (HDPE is preferred over metal, as amines can attack copper, zinc, and aluminum alloys)[3]. Label clearly as "Corrosive Basic Organic Waste - Contains Amines."

References
  • Ataman Kimya. "BUTYL RUBBER." Ataman Chemicals. Available at: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Cyclohexylamine." NJ.gov. Available at:[Link]

  • R.S. Hughes. "CHEMICAL RESISTANCE CHART." R.S. Hughes. Available at:[Link]

Sources

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